An In-depth Technical Guide to 4-Chloro-2,8-dimethylquinazoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Medicinal Chemistry The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazoline have been investigated and developed for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[3][4] The versatility of the quinazoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. One key intermediate in the synthesis of diverse quinazoline libraries is 4-chloro-2,8-dimethylquinazoline. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents, providing a powerful tool for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] This guide provides a comprehensive overview of the basic properties, synthesis, and chemical reactivity of 4-Chloro-2,8-dimethylquinazoline, offering valuable insights for researchers in the field of medicinal chemistry.
Physicochemical Properties
Detailed experimental data for 4-Chloro-2,8-dimethylquinazoline is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 4-chloro-2-methylquinazoline and other substituted quinazolines, we can infer its key physicochemical characteristics.
Not available. Expected to be a solid at room temperature.
-
Boiling Point
Not available.
-
Solubility
Likely soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.
General solubility of similar chlorinated heterocycles
The synthesis of 4-Chloro-2,8-dimethylquinazoline is typically achieved through a two-step process starting from 2-amino-3-methylbenzoic acid. The first step involves the construction of the quinazolinone ring system, followed by a chlorination step to introduce the reactive chloro group at the 4-position.
4-Chloro-2,8-dimethylquinazoline: Mechanism of Action, CD38 Modulation, and Neuroprotective Pathways
Executive Summary The pursuit of novel therapeutics for neurodegenerative and inflammatory diseases has increasingly focused on the modulation of intracellular calcium ( Ca2+ ) signaling and neuroinflammation. 4-Chloro-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of novel therapeutics for neurodegenerative and inflammatory diseases has increasingly focused on the modulation of intracellular calcium (
Ca2+
) signaling and neuroinflammation. 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) has emerged as a highly specific, small-molecule modulator of the CD38/NAADP/TPC signaling axis [1]. Unlike traditional CD38-neutralizing monoclonal antibodies (e.g., daratumumab) that are primarily utilized in oncology and often suppress anti-inflammatory cytokines, 4-Chloro-2,8-dimethylquinazoline uniquely binds to CD38 to activate the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP)[1][2]. This targeted action opens Two-Pore Channels (TPC1 and TPC2) on the endolysosomal system, triggering localized
Ca2+
release that drives profound neuroprotective and anti-inflammatory phenotypes, including the upregulation of Interleukin-10 (IL-10)[1][3].
This whitepaper provides an authoritative, deep-dive analysis of the compound's mechanism of action, structural pharmacology, and the self-validating experimental protocols required to study its effects in vitro.
Physicochemical Profile & Structural Rationale
4-Chloro-2,8-dimethylquinazoline belongs to the quinazoline class of heterocyclic compounds, characterized by a bicyclic structure consisting of a pyrimidine ring fused to a benzene ring.
Table 1: Physicochemical Properties
Property
Value / Description
Scientific Implication
CAS Number
1429782-20-6
Unique identifier for procurement and library screening.
Ideal for crossing the Blood-Brain Barrier (BBB) in neuro-applications.
Core Scaffold
Quinazoline
Confers structural rigidity and high binding affinity to enzymatic pockets.
Substitutions
4-Chloro, 2,8-dimethyl
The electron-withdrawing chlorine at C4 and steric bulk of methyl groups at C2/C8 dictate its specific allosteric binding to CD38.
Core Mechanism of Action: The CD38-NAADP-TPC Axis
The biological activity of 4-Chloro-2,8-dimethylquinazoline is rooted in its ability to hijack the enzymatic function of CD38 (Cluster of Differentiation 38) . CD38 is a 45 kDa type II transmembrane glycoprotein that functions both as a receptor and a multifunctional ectoenzyme[1].
CD38 Enzymatic Modulation
CD38 catalyzes several critical nucleotide conversions, including the synthesis of cyclic ADP-ribose (cADPR) from
NAD+
and the synthesis of NAADP from
NADP+
in the presence of nicotinic acid[1][4].
Upon binding 4-Chloro-2,8-dimethylquinazoline, the enzymatic equilibrium of CD38 is shifted. The compound either inhibits the NAADP hydrolase activity of CD38 or hyper-activates its NAADP synthase activity[1]. The net result is a rapid, localized accumulation of intracellular NAADP.
NAADP and Two-Pore Channels (TPC1 / TPC2)
NAADP is the most potent known intracellular
Ca2+
-mobilizing second messenger[4][5]. It specifically targets the endolysosomal system rather than the endoplasmic reticulum (ER).
TPC1 (Endosomes): Highly permeable to protons (
H+
) and sodium (
Na+
). Activation by NAADP leads to endosomal alkalinization and localized ionic shifts[5][6].
TPC2 (Lysosomes): A primary
Ca2+
release channel. NAADP-mediated opening of TPC2 releases lysosomal
Ca2+
into the cytosol[5][6].
This localized
Ca2+
"spark" often acts as a trigger, detonating a larger, globalized
Ca2+
-induced
Ca2+
-release (CICR) via Ryanodine Receptors (RyRs) on the ER[4].
The targeted opening of TPC1/TPC2 by this compound prevents neuronal cell death in severe neurotoxicity models (such as MPP+ induced degeneration)[1][2]. Crucially, while anti-CD38 antibodies decrease plasma levels of the anti-inflammatory cytokine IL-10, 4-Chloro-2,8-dimethylquinazoline increases IL-10 levels, providing a dual-pronged defense against neuroinflammation and neurodegeneration[1][7].
Figure 1: The CD38-NAADP-TPC Signaling Pathway activated by 4-Chloro-2,8-dimethylquinazoline.
Table 2: Comparative Pharmacology of CD38 Modulators
To understand the paradigm shift this compound represents, we must compare it to existing clinical standards[1][7].
To empirically validate the mechanism of action of 4-Chloro-2,8-dimethylquinazoline, researchers must employ self-validating experimental designs. As a Senior Application Scientist, I emphasize that causality must be proven, not just correlated . If the compound works via TPC1/TPC2, then pharmacological blockade of TPCs must completely abrogate the compound's neuroprotective effects.
Protocol 1: Isolation of TPC-Dependent
Ca2+
Flux via Fura-2 AM Imaging
Rationale: To prove that the
Ca2+
release induced by the compound originates from acidic stores (endolysosomes) via TPCs, and not from the ER via IP3Rs/RyRs.
Self-Validation Check: We utilize Ned-19 , a highly specific antagonist of NAADP-mediated TPC activation[2][6]. If Ned-19 blocks the signal, the pathway is confirmed.
Step-by-Step Methodology:
Cell Preparation: Plate SH-SY5Y neuroblastoma cells (or primary cortical neurons) on glass-bottom 35mm confocal dishes. Grow to 70% confluence.
Dye Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric
Ca2+
indicator) and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark.
De-esterification: Wash cells 3x with HBSS and incubate for an additional 20 minutes to allow complete de-esterification of the intracellular AM ester.
Pharmacological Isolation (The Critical Step):
Group A (Control): Vehicle only.
Group B (Test): Pre-incubate with 100 µM Ned-19 for 30 minutes prior to imaging.
Compound Administration: Mount the dish on a dual-excitation fluorescence microscope (Ex: 340 nm / 380 nm; Em: 510 nm). Establish a 2-minute baseline, then acutely inject 4-Chloro-2,8-dimethylquinazoline (e.g., 10 µM final concentration).
Data Acquisition: Record the 340/380 ratio for 10 minutes.
Expected Result: Group A will show a sharp, transient spike in the 340/380 ratio (indicating
Ca2+
release). Group B (Ned-19 treated) will show a flatline, proving TPC dependence[2].
Protocol 2: LC-MS/MS Quantification of Intracellular NAADP
Rationale: NAADP is highly labile and exists in picomolar to low nanomolar concentrations. Standard ELISAs are insufficient. LC-MS/MS provides definitive, structural proof of target engagement (CD38 modulation)[1].
Step-by-Step Methodology:
Treatment: Treat PBMCs or neuronal cultures with 4-Chloro-2,8-dimethylquinazoline for 1, 4, and 12 hours.
Rapid Quenching: Aspirate media and immediately snap-freeze cells in liquid nitrogen. Why? NAADP is rapidly degraded by endogenous hydrolases at room temperature.
Extraction: Lyse cells in ice-cold 0.5 M perchloric acid (PCA). Centrifuge at 14,000 x g for 10 min at 4°C.
Neutralization: Neutralize the supernatant with an equal volume of 0.5 M
K2CO3
. Centrifuge to remove the potassium perchlorate precipitate.
LC-MS/MS Analysis: Inject the supernatant onto a porous graphitic carbon (PGC) HPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for NAADP (m/z 744
→
508).
Expected Result: A statistically significant, time-dependent increase in intracellular NAADP concentrations compared to vehicle controls.
Figure 2: Self-validating experimental workflow for interrogating the CD38-NAADP-TPC axis.
Conclusion and Translational Outlook
4-Chloro-2,8-dimethylquinazoline represents a highly targeted pharmacological tool for dissecting the CD38-NAADP-TPC signaling pathway. By shifting CD38's enzymatic activity toward NAADP synthesis, this compound bypasses traditional NAD+/cADPR pathways to directly mobilize endolysosomal calcium via TPC1 and TPC2[1][5].
For drug development professionals, this mechanism offers a compelling alternative to broad-spectrum immunosuppressants or anti-CD38 monoclonal antibodies. The ability to induce neuroprotection at low nanomolar concentrations while simultaneously upregulating anti-inflammatory IL-10 positions 4-Chloro-2,8-dimethylquinazoline—and its structural analogs—as prime candidates for preclinical development in neurodegenerative disorders (e.g., Parkinson's Disease, ischemic brain damage) and chronic inflammatory conditions[1][2].
References
Google Patents (US20210087290A1).Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases.
Google Patents (WO2019020643A1).Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases.
National Institutes of Health (PMC). Reconstituted Human TPC1 Is a Proton-Permeable Ion Channel and Is Activated by NAADP or Ca2+. Retrieved from [Link]
National Institutes of Health (PMC). NAADP Receptors. Retrieved from [Link]
Ludwig-Maximilians-Universität München. Regulation of endolysosomal Two-Pore Channel activity by Calcium-Caffeine-Zink sensitivity protein (CCZ1). Retrieved from[Link]
"4-Chloro-2,8-dimethylquinazoline" discovery and history
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 4-Chloro-2,8-dimethylquinazoline Executive Summary In the landscape of modern medicinal chemistry, the quinazoline scaffold is a highly privileg...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 4-Chloro-2,8-dimethylquinazoline
Executive Summary
In the landscape of modern medicinal chemistry, the quinazoline scaffold is a highly privileged pharmacophore, historically foundational to the development of targeted kinase inhibitors and modern immunomodulators. As drug design has shifted toward highly specific, metabolically stable therapeutics, 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) has emerged as a critical synthetic building block. This whitepaper provides a comprehensive analysis of its discovery, mechanistic synthesis, and application in advanced drug discovery, specifically focusing on its role in synthesizing modulators for CD38 and PARP14 targets.
Historical Context and the Evolution of the Quinazoline Scaffold
The quinazoline core was first characterized in 1903, initially gaining pharmacological interest due to the antimalarial properties of natural alkaloids like febrifugine. By the late 20th century, the discovery that 4-anilinoquinazolines could potently inhibit the Epidermal Growth Factor Receptor (EGFR) revolutionized oncology, leading to blockbuster drugs like gefitinib and erlotinib.
However, first-generation quinazolines often suffered from off-target kinase activity and rapid cytochrome P450-mediated metabolism. The discovery and integration of the 2,8-dimethylquinazoline subclass addressed these liabilities. The strategic placement of methyl groups at the C2 and C8 positions serves a dual mechanistic purpose:
Steric Shielding: The C8 methyl group provides a steric bulk that dictates the rotational conformation of any substituent attached at the C4 position, effectively locking the molecule into a specific bioactive conformation.
Metabolic Stability: Both the C2 and C8 positions are classical sites for oxidative metabolism. Methylation at these sites blocks primary metabolic liabilities, significantly enhancing the pharmacokinetic half-life of the resulting therapeutics[1].
Chemical Identity and Physicochemical Properties
To ensure rigorous analytical tracking during synthesis, the fundamental physicochemical properties of 4-Chloro-2,8-dimethylquinazoline are summarized below.
Table 1: Physicochemical Properties of 4-Chloro-2,8-dimethylquinazoline
Property
Value / Description
CAS Number
1429782-20-6
Molecular Formula
C10H9ClN2
Molecular Weight
192.64 g/mol
Physical State
Solid (White to off-white powder)
Electrophilic Center
C4 (Highly activated for SNAr)
Purity Standard
≥95% (HPLC)
Mechanistic Chemistry: De Novo Synthesis Workflow
As an application scientist, I emphasize that the synthesis of 4-chloroquinazolines is not merely a sequence of reagent additions; it is a strict exercise in kinetic control. The transformation from 2-amino-3-methylbenzoic acid to the final chloro-heterocycle requires careful management of tautomeric equilibria.
Causality in Experimental Design: The Role of DIPEA
The chlorination of 2,8-dimethylquinazolin-4(3H)-one using phosphorus oxychloride (POCl3) is historically prone to dimerization side-reactions. The addition of N,N-diisopropylethylamine (DIPEA) is critical. DIPEA buffers the reaction, preventing premature protonation of the quinazolinone tautomer. By maintaining the reaction at 20 °C during the initial POCl3 addition, we kinetically trap the intermediate as an O-phosphorylated species. Only after complete phosphorylation is the system heated to 95 °C, allowing the chloride ion to execute a clean nucleophilic attack, displacing the phosphate leaving group and yielding the pure 4-chloroquinazoline without dimer contamination[2].
Table 2: Optimization of POCl3 Chlorination Conditions [2]
Condition
Base
Initial Temp (°C)
Final Temp (°C)
Dimer Formation (%)
Overall Yield (%)
Standard Reflux
None
95
95
>15.0
<70
Buffered Addition
DIPEA
20
95
~0.5
98-99
Hot Inverse Addition
DIPEA
75
95
<2.0
85-90
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one
Acylation: Dissolve 2-amino-3-methylbenzoic acid (1.0 equiv) in methanol and treat with acetic anhydride (1.2 equiv) at 80 °C to form the benzoxazinone intermediate[1].
Aminolysis: Introduce ammonium acetate (3.0 equiv) to the reaction vessel and elevate the temperature to 140 °C.
Validation Checkpoint: Monitor via LCMS. The reaction is complete when the mass corresponding to the benzoxazinone disappears and the [M+H]+ peak for the quinazolinone (m/z ~175) dominates.
Isolation: Cool to room temperature, precipitate with water, filter, and dry under high vacuum.
Protocol B: Kinetically Controlled Chlorination
Slurry Formation: To a cooled (10 °C) slurry of 2,8-dimethylquinazolin-4(3H)-one (1.0 equiv) and DIPEA (1.3 equiv) in anisole (7 relative volumes), prepare for reagent addition[2].
Phosphorylation: Add POCl3 (1.2 equiv) dropwise over 30 minutes, strictly maintaining the internal temperature at ≤20 °C[2].
Validation Checkpoint: Sample the mixture, quench with pyrrolidine, and analyze via HPLC. Proceed to the next step only when the O-phosphorylated intermediate exceeds 98% area conversion[2].
Chlorination: Heat the reaction mixture to 95 °C and hold for 2.5 hours to drive the chloride substitution[2].
Workup: Cool, neutralize carefully with aqueous base, extract with ethyl acetate, and concentrate to yield 4-Chloro-2,8-dimethylquinazoline.
Workflow for the de novo synthesis of 4-Chloro-2,8-dimethylquinazoline from anthranilic acid.
The C4 position of the quinazoline ring is highly electrophilic, flanked by two electron-withdrawing nitrogen atoms in the pyrimidine ring. 4-Chloro-2,8-dimethylquinazoline readily undergoes SNAr reactions with various nucleophiles (primary/secondary amines, anilines, and alcohols).
Table 3: Standard SNAr Reaction Kinetics at C4
Nucleophile Type
Solvent
Base
Temp (°C)
Time (h)
Typical Yield (%)
Aliphatic Primary Amine
Isopropanol
DIPEA
80
2 - 4
85 - 95
Secondary Amine
DMF
K2CO3
100
4 - 6
75 - 85
Substituted Aniline
Dioxane
Catalytic HCl
100
12 - 18
70 - 80
Applications in Advanced Therapeutics
The true value of 4-Chloro-2,8-dimethylquinazoline lies in its application as a precursor for cutting-edge therapeutics.
CD38 and NAADP Receptor Modulation
Recent patent literature highlights the use of this building block in synthesizing compounds that specifically bind to the CD38 enzyme. CD38 is a multifunctional ectoenzyme that catalyzes the production of nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP is the most potent known endogenous activator of calcium release from acidic lysosomal stores via Two Pore Channels (TPC1 and TPC2) . By utilizing 4-Chloro-2,8-dimethylquinazoline to synthesize CD38 antagonists (e.g., via SNAr with complex cyclohexanecarboxamides), researchers can modulate this calcium signaling pathway, offering novel therapeutic avenues for neurodegenerative and inflammatory diseases.
PARP14 Inhibition
Furthermore, the 2,8-dimethylquinazolinone core is a validated pharmacophore for inhibiting PARP14 , a macro-PARP involved in cellular stress responses. Inhibiting PARP14 disrupts the ability of cancer cells to survive under stress, making derivatives of this scaffold highly valuable in modern oncology[1].
SNAr drug design strategy and resulting CD38/TPC signaling pathway modulation.
Conclusion
4-Chloro-2,8-dimethylquinazoline is far more than a simple chemical intermediate; it is a meticulously engineered scaffold designed to impart metabolic stability and precise conformational geometry to advanced therapeutics. By mastering the kinetic controls of its synthesis—specifically the buffered POCl3 chlorination—drug development professionals can reliably access this privileged structure to target complex biological pathways like CD38/NAADP and PARP14.
References
Google Patents. WO2019020643A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases. Retrieved from:
[2] The Journal of Organic Chemistry (ACS). POCl3 Chlorination of 4-Quinazolones. Retrieved from:[Link]
[1] Google Patents. US10562891B2 - Quinazolinones as PARP14 inhibitors. Retrieved from:
Engineering Neuroprotection: The Role of 4-Chloro-2,8-dimethylquinazoline in CD38-NAADP-TPC Signaling
Executive Summary The landscape of neurodegenerative disease research is undergoing a paradigm shift. Traditional therapeutic strategies have largely failed to halt disease progression because they target downstream symp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The landscape of neurodegenerative disease research is undergoing a paradigm shift. Traditional therapeutic strategies have largely failed to halt disease progression because they target downstream symptoms rather than foundational cellular survival mechanisms. Recent breakthroughs have identified the CD38-NAADP-TPC calcium signaling axis as a master regulator of neuronal survival and neuroinflammation. At the heart of this chemical biology revolution is 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) , a highly reactive synthetic precursor that serves as the foundational pharmacophore for a novel class of small-molecule CD38 modulators[1][2]. This technical guide details the mechanistic causality, synthesis, and self-validating experimental workflows required to leverage this compound in neurodegenerative drug development.
The Chemical Foundation: 4-Chloro-2,8-dimethylquinazoline
In medicinal chemistry, the quinazoline ring is a "privileged scaffold," known for its ability to mimic purine bases and interact with various kinases and ectoenzymes. 4-Chloro-2,8-dimethylquinazoline acts as a critical building block due to the extreme electrophilicity of its C4 position.
The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing chlorine atom, makes the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . By reacting this precursor with specific functionalized amines (e.g., cyclohexanecarboxamides), researchers can synthesize targeted libraries of compounds that specifically bind to the extracellular domain of the CD38 glycoprotein[1][3].
Mechanistic Causality: Rewiring the CD38 Calcium Axis
CD38 is a 45 kDa type II transmembrane glycoprotein that functions as both a receptor and a multifunctional ectoenzyme. Traditionally, CD38 is known for its NADase activity, which depletes cellular
NAD+
. However, CD38 also possesses ADP-ribosyl cyclase activity, responsible for synthesizing nicotinic acid adenine dinucleotide phosphate (NAADP) [2].
While standard oncology therapies (like the anti-CD38 antibody daratumumab) simply block CD38 and inadvertently decrease anti-inflammatory cytokines like IL-10, derivatives of 4-Chloro-2,8-dimethylquinazoline act as allosteric modulators. They specifically bind CD38 and activate the synthesis of NAADP[2][4].
NAADP is the most potent known intracellular calcium-mobilizing messenger. It specifically binds to Two Pore Channels (TPC1 and TPC2) located on the membrane of acidic organelles (lysosomes)[2]. The opening of TPC1/2 releases localized
Ca2+
sparks into the cytoplasm. This controlled lysosomal calcium release triggers a cascade that promotes autophagy, directly protects neurons from excitotoxicity, and shifts microglia and astrocytes into an anti-inflammatory phenotype (characterized by a massive upregulation of IL-10)[2].
Mechanism of 4-C-2,8-DMQ derivatives modulating CD38-NAADP-TPC1/2 calcium signaling.
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol used to evaluate these compounds must be designed as a self-validating system. Below are the core methodologies.
Protocol A: Synthesis of CD38 Modulators via SNAr
Step-by-Step Methodology:
Dissolve 1.0 eq of 4-Chloro-2,8-dimethylquinazoline in anhydrous Isopropanol or DMF.
Add 1.2 eq of the target primary/secondary amine (e.g., a cyclohexanecarboxamide derivative).
Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Reflux the mixture at 80°C for 4-6 hours under an inert argon atmosphere.
Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
Causality of Experimental Choices: DIPEA is chosen over Triethylamine (TEA) because DIPEA's steric hindrance prevents it from acting as a competing nucleophile. It functions strictly as a proton sponge to neutralize the HCl byproduct, driving the SNAr reaction to thermodynamic completion.
Self-Validating Checkpoint: Reaction success is not just assumed by mass spectrometry. Structural integrity must be validated via
1H
-NMR, specifically confirming the disappearance of the amine proton shift and the preservation of the 2,8-dimethyl signals on the quinazoline core.
Protocol B: Intracellular Calcium Imaging (The TPC1/2 Validation)
Step-by-Step Methodology:
Plate primary cortical neurons and incubate with 2 μM for 30 minutes at 37°C.
Wash cells with standard extracellular buffer to remove extracellular dye.
Establish a baseline 340/380 nm excitation ratio using a fluorescence microscope.
Administer the synthesized 4-C-2,8-DMQ derivative (e.g., 10 nM) and record calcium transients.
Causality of Experimental Choices: Fura-2 AM is a ratiometric dye. Measuring the ratio of fluorescence at 340 nm vs. 380 nm eliminates artifacts caused by uneven dye loading, cell thickness variations, or photobleaching—an absolute necessity when measuring rapid, transient lysosomal calcium sparks[2].
Self-Validating Checkpoint: To prove the
Ca2+
spike is mediated by the NAADP-TPC axis (and not ER-derived
IP3
receptors), the protocol mandates a parallel control group pre-incubated with 2 μM Ned-19 , a selective NAADP receptor antagonist[2]. A true CD38/TPC modulator will show complete ablation of the calcium signal under Ned-19 treatment. If the signal persists, the compound is off-target.
Protocol C: In Vivo Neuroinflammation and IL-10 Quantification
Step-by-Step Methodology:
Administer the compound in a neurodegeneration mouse model (e.g., MPTP-induced Parkinson's model).
Extract plasma and CSF at 24, 48, and 72 hours post-administration.
Quantify Interleukin-10 (IL-10) levels using a sandwich ELISA.
Perform immunohistochemistry on brain slices using Iba1 (microglial marker) and GFAP (astrocyte marker).
Causality of Experimental Choices: While traditional anti-CD38 therapies deplete IL-10, the unique allosteric modulation by these quinazoline derivatives increases IL-10, which subsequently limits the proliferation of reactive microglial cells and astrocytes[2].
Self-Validating Checkpoint: The assay must include a parallel cohort treated with an established non-modulating anti-CD38 antibody (e.g., daratumumab) as a negative control. The divergent immunomodulatory effect (increase vs. decrease of IL-10) validates the unique mechanism of action[2].
Step-by-step experimental workflow for validating 4-C-2,8-DMQ derived CD38 modulators.
Quantitative Data Summarization
The therapeutic efficacy of 4-C-2,8-DMQ derived modulators vastly outperforms traditional metabolic precursors (like
NAD+
) and standard oncology CD38 inhibitors. The table below summarizes the comparative pharmacodynamics[1][2].
Parameter
Traditional Anti-CD38 Antibodies (e.g., Daratumumab)
NAD+
Supplementation
4-C-2,8-DMQ Derived Modulators
Mechanism of Action
Receptor Blockade / Depletion
Metabolic Replenishment
Allosteric Modulation (NAADP Synthesis)
Lysosomal
Ca2+
Release
None
None
High (TPC1/TPC2 dependent)
Plasma IL-10 Levels
Decreased
Unchanged
Significantly Increased
Microglial Activation
Unchanged / Increased
Unchanged
Suppressed
Effective Neuroprotective Dose
N/A
High (~3 mM)
Ultra-Low (< 10 nM)
Conclusion
4-Chloro-2,8-dimethylquinazoline is far more than a simple chemical catalog item; it is the structural lynchpin for a new generation of neuroprotective therapeutics. By utilizing its highly reactive C4 position to synthesize specific CD38 modulators, researchers can successfully hijack the NAADP-TPC1/2 calcium signaling axis. This approach provides a robust, self-validating mechanism to halt neurodegeneration and reverse neuroinflammation at nanomolar concentrations.
References
US Patent 20210087290A1. "Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases." Google Patents.
Patel et al., 2015 . "The NAADP receptor two-pore channel TPC1". Science Signaling, 8(384):re7. URL:[Link]
Pitt et al., 2016 . "NAADP receptors Two Pore Channels TPC1 and TPC2 release calcium from lysosomal compartment". The Journal of Physiology, 594(15):4171-9. URL:[Link]
4-Chloro-2,8-dimethylquinazoline: A Novel Modulator of the CD38-NAADP-TPC Axis for Neuroprotection
Executive Summary CD38 is classically recognized as the primary mammalian NAD+ glycohydrolase (NADase), and its inhibition has been extensively pursued to restore NAD+ levels in metabolic and age-related diseases. Howeve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CD38 is classically recognized as the primary mammalian NAD+ glycohydrolase (NADase), and its inhibition has been extensively pursued to restore NAD+ levels in metabolic and age-related diseases. However, a mechanistic paradigm shift has emerged with the identification of 4-Chloro-2,8-dimethylquinazoline [1]. Unlike traditional NADase inhibitors (e.g., 78c or 1am) that solely focus on bulk NAD+ boosting[2][3] (), this specific quinazoline derivative acts as an allosteric modulator that alters CD38's interaction with nicotinic acid adenine dinucleotide phosphate (NAADP)[4][5] ().
By selectively inhibiting NAADP hydrolase activity or stimulating NAADP synthase activity, this compound elevates intracellular NAADP pools[4]. This triggers localized calcium release via endolysosomal Two Pore Channels (TPC1 and TPC2), driving a neuroprotective and anti-inflammatory signaling cascade[6][7] (). This technical guide dissects the mechanistic rationale, structural profile, and self-validating experimental protocols required to evaluate 4-Chloro-2,8-dimethylquinazoline in preclinical models.
The Mechanistic Paradigm: CD38, NAADP, and the Endolysosomal Calcium Axis
CD38 is a highly complex, multi-functional ectoenzyme. While its conversion of NAD+ to ADPR is well-documented, its role in acidic environments (such as the endolysosomal lumen) is critical for intracellular calcium signaling[8][9] (). In the presence of nicotinic acid and acidic pH, CD38 catalyzes a base-exchange reaction converting NADP+ into NAADP, the most potent intracellular calcium-mobilizing messenger known[8][9] (). Conversely, CD38 also hydrolyzes NAADP into inactive ADPRP.
The therapeutic hypothesis for 4-Chloro-2,8-dimethylquinazoline rests on its ability to bias CD38's enzymatic activity[4][5]. By increasing the net intracellular pool of NAADP, the compound agonizes TPC1 and TPC2[4][5]. This localized calcium efflux from the lysosome is distinct from massive Endoplasmic Reticulum (ER)-mediated calcium waves. It drives targeted anti-inflammatory responses (e.g., IL-10 upregulation) and neuronal survival pathways without triggering excitotoxicity[1][7].
Fig 1: The CD38-NAADP-TPC signaling axis modulated by 4-Chloro-2,8-dimethylquinazoline.
Structural and Physicochemical Profiling
The quinazoline scaffold is a privileged structure in medicinal chemistry[2][10]. The substitution pattern in 4-Chloro-2,8-dimethylquinazoline provides a unique electronic and steric profile that differentiates it from standard 2,4-diamino-8-quinazoline carboxamides[2][10]. The chlorine at the 4-position serves as a critical electrophilic site or halogen-bond donor, while the methyl groups at the 2- and 8-positions restrict conformational flexibility. This anchors the molecule within the CD38 catalytic pocket in a manner that sterically hinders the NAADP hydrolysis transition state while sparing bulk NADase activity.
Data Table 1: Physicochemical & Pharmacological Profile
Property
Value / Description
Chemical Name
4-Chloro-2,8-dimethylquinazoline
CAS Number
1429782-20-6
Molecular Formula
C10H9ClN2
Molecular Weight
192.64 g/mol
Primary Target
CD38 (NAADP Hydrolase/Synthase modulator)
Downstream Effector
TPC1 / TPC2 (Endolysosomal Calcium Channels)
Therapeutic Indication
Neurodegeneration / Neuroinflammation
Experimental Methodologies & Validation Protocols
To rigorously establish the causality between 4-Chloro-2,8-dimethylquinazoline binding and TPC-mediated neuroprotection, researchers must employ a self-validating system. Every downstream effect must be reversible by specifically blocking the upstream node.
Protocol 1: Quantification of Intracellular NAADP (LC-MS/MS)
Causality: Standard NAD+ assays will yield false negatives for this compound's primary mechanism. Direct measurement of NAADP is mandatory to prove the enzymatic shift.
Step 2 (Treatment): Incubate with 4-Chloro-2,8-dimethylquinazoline (10 nM - 1 μM) for 30-120 minutes.
Step 3 (Extraction): Lyse cells in 0.5 M perchloric acid to preserve NAADP stability. Neutralize rapidly with KHCO3.
Step 4 (Quantification): Utilize LC-MS/MS with multiple reaction monitoring (MRM) targeting the specific m/z transitions for NAADP (744 → 508).
Validation (Self-Correction): The NAADP elevation must be completely absent in CD38-/- cells, confirming CD38 as the obligate target.
Protocol 2: Endolysosomal Patch-Clamp for TPC Activity
Causality: To prove that elevated NAADP translates to channel opening, direct electrophysiological recording of enlarged endolysosomes is required, bypassing whole-cell cytosolic noise.
Step 1 (Vacuolation): Treat cells with 1 μM vacuolin-1 to enlarge endolysosomes for patch-clamping.
Step 2 (Isolation): Mechanically isolate the enlarged vacuoles using a glass patch pipette.
Step 3 (Recording): Apply the compound to the intact cell prior to isolation. Record macroscopic currents in the whole-endolysosome configuration.
Validation (Self-Correction): Co-administer the specific TPC antagonist Ned-19 (10 μM) or use TPC1/2-/- cells. Abolition of the current confirms strict TPC dependence.
Protocol 3: Neuroinflammation Rescue Assay
Causality: Links the molecular calcium mechanism directly to the phenotypic anti-inflammatory outcome.
Step 1 (Induction): Stimulate wild-type microglia with LPS (100 ng/mL) to induce a pro-inflammatory state.
Step 2 (Treatment): Co-treat with 4-Chloro-2,8-dimethylquinazoline.
Step 3 (Readout): Quantify anti-inflammatory IL-10 secretion via ELISA and assess microglial morphology.
Validation (Self-Correction): Pre-treatment with BAPTA-AM (intracellular calcium chelator) must negate the IL-10 upregulation, proving that TPC-mediated calcium efflux is the necessary second messenger for the rescue.
Fig 2: Self-validating experimental workflow for TPC-dependent neuroprotection.
Therapeutic Implications in Neurodegeneration
The pathological hallmark of many neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and Lysosomal Storage Disorders (LSDs) is endolysosomal dysfunction and impaired autophagy[6][7]. By utilizing 4-Chloro-2,8-dimethylquinazoline to selectively activate TPC1/2 via NAADP, researchers can induce lysosomal alkalinization/acidification cycles and promote localized calcium-dependent vesicular fusion[6].
This mechanism clears toxic protein aggregates (like alpha-synuclein or amyloid-beta) without triggering the massive, cytotoxic global calcium waves associated with ER IP3R/RyR activation. Furthermore, avoiding total NADase inhibition prevents potential off-target immunosuppression, offering a highly nuanced, calcium-centric approach to resolving neuroinflammation.
References
Source: Google Patents (US20210087290A1)
Title: Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue!
Source: PMC - NIH
URL: [Link]
Title: CD38 in Neurodegeneration and Neuroinflammation
Source: MDPI
URL: [Link]
"4-Chloro-2,8-dimethylquinazoline" for inflammatory disease studies
Targeting the CD38–NAADP–TPC Axis: A Technical Whitepaper on 4-Chloro-2,8-dimethylquinazoline in Inflammatory Disease Models Executive Summary In the landscape of neurodegenerative and inflammatory disease drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Targeting the CD38–NAADP–TPC Axis: A Technical Whitepaper on 4-Chloro-2,8-dimethylquinazoline in Inflammatory Disease Models
Executive Summary
In the landscape of neurodegenerative and inflammatory disease drug development, targeting microglial and astrocytic activation remains a formidable challenge. Historically, therapeutic interventions targeting the CD38 ectoenzyme have relied on monoclonal antibodies (e.g., daratumumab). While effective for hematological malignancies, these biologics often inadvertently downregulate anti-inflammatory cytokines such as Interleukin-10 (IL-10)[1].
As a Senior Application Scientist overseeing neuro-inflammatory screening cascades, I present this technical guide on 4-Chloro-2,8-dimethylquinazoline , a novel small-molecule CD38 modulator. Unlike its biologic counterparts, this compound specifically binds to CD38 to activate the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP), subsequently opening Two-Pore Channels (TPC1/TPC2) on endolysosomes[1]. This highly specific intracellular calcium mobilization drives a phenotypic shift in microglia, upregulating IL-10 and offering profound neuroprotective effects[1].
Physicochemical Profile & Target Dynamics
Before deploying any small molecule in a cell-based assay, it is critical to understand its fundamental properties to optimize solvent selection, membrane permeability, and target engagement.
Table 1: Physicochemical & Target Profile of 4-Chloro-2,8-dimethylquinazoline
To design robust experimental workflows, we must first dissect the causality of the signaling cascade. CD38 is a multifunctional enzyme. While it is widely recognized for converting NAD+ into cyclic ADP-ribose (cADPR), it also catalyzes a base-exchange reaction converting NADP into NAADP[3].
When 4-Chloro-2,8-dimethylquinazoline binds to CD38, it acts as an allosteric modulator that favors NAADP production[1]. NAADP is the most potent intracellular calcium-mobilizing messenger known, specifically targeting TPC1 and TPC2 located on the membranes of acidic organelles (endolysosomes)[3],[2]. The localized efflux of lysosomal Ca2+ triggers a downstream transcriptional cascade that suppresses the pro-inflammatory M1 microglial phenotype and upregulates the secretion of IL-10[1].
Fig 1. CD38-NAADP-TPC signaling cascade activated by 4-Chloro-2,8-dimethylquinazoline.
Experimental Methodologies: Self-Validating Systems
In assay development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems . By incorporating specific pharmacological antagonists, we ensure that the observed data is mechanistically linked to the CD38-NAADP-TPC axis, eliminating false positives caused by off-target endoplasmic reticulum (ER) stress.
Causality & Logic: To prove that 4-Chloro-2,8-dimethylquinazoline mobilizes calcium specifically from endolysosomes via NAADP (and not from the ER via IP3/RyR), we must use a dual-inhibition validation matrix. We utilize Ned-19 (a highly specific NAADP antagonist)[4] and Bafilomycin A1 (a V-ATPase inhibitor that depletes lysosomal Ca2+ stores). If the compound's signal is abolished by these agents, the mechanism is validated.
Step-by-Step Workflow:
Cell Preparation: Seed BV-2 microglial cells in a 96-well black-walled imaging plate at
2×104
cells/well. Incubate overnight.
Dye Loading: Wash cells with HBSS and load with 2 µM Fura-2 AM (ratiometric Ca2+ indicator) for 45 minutes at 37°C.
Validation Pre-treatment (The Self-Validating Step):
Group 1 (Negative Control): Vehicle only.
Group 2 (NAADP Blockade): Pre-treat with 1 µM Ned-19 for 30 mins[4].
Group 3 (Lysosome Depletion): Pre-treat with 100 nM Bafilomycin A1 for 1 hour.
Compound Administration: Inject 4-Chloro-2,8-dimethylquinazoline (titrated from 10 nM to 1 µM) into all wells.
Ratiometric Imaging: Measure fluorescence at 340 nm and 380 nm excitation (emission at 510 nm).
Data Interpretation: A successful assay will show a robust 340/380 ratio spike in Group 1, with complete signal ablation in Groups 2 and 3, confirming the endolysosomal source.
Protocol B: In Vitro Microglial Inflammation Assay (MPP+ Model)
Causality & Logic: Calcium flux must translate to a functional anti-inflammatory phenotype. We use the mitochondrial neurotoxin MPP+ to induce a severe pro-inflammatory state in microglia[1]. By measuring IL-10, we validate the unique therapeutic signature of this compound class.
Step-by-Step Workflow:
Culture & Starvation: Culture primary murine microglia or BV-2 cells. Starve in 1% FBS media for 12 hours to synchronize the cell cycle.
Compound Incubation: Pre-treat cells with 4-Chloro-2,8-dimethylquinazoline (100 nM) for 2 hours.
Inflammatory Insult: Introduce MPP+ (10 µM) to the culture to induce microglial activation and proliferation[1].
Incubation: Maintain cultures for 24-48 hours.
Multiplex Cytokine Readout: Extract the supernatant and perform a sandwich ELISA to quantify IL-10 (anti-inflammatory) and TNF-
α
(pro-inflammatory).
Cell Viability Validation: Perform an MTT or CellTiter-Glo assay to ensure changes in cytokine levels are due to phenotypic shifts, not compound toxicity.
Fig 2. Self-validating microglial assay workflow with internal negative controls.
Quantitative Efficacy Data Summary
When evaluating 4-Chloro-2,8-dimethylquinazoline, it is vital to benchmark it against existing CD38-targeted therapies and broad metabolic precursors. The table below summarizes the comparative efficacy profile based on established neuro-inflammatory assay parameters[1].
Table 2: Comparative Efficacy Profile in Neuro-Inflammatory Models
Therapeutic Agent
Target Class
IL-10 Secretion Effect
Microglial Suppression
Effective Dose Range
4-Chloro-2,8-dimethylquinazoline
Small Molecule Modulator
Upregulated (+60-70%)
High
Low (nM range)
Daratumumab
Anti-CD38 Monoclonal Ab
Downregulated
Variable / Poor
High (
μ
g/mL range)
NAD+ Precursors
Broad Metabolic Substrate
Neutral / Slight Up
Moderate
Very High (mM range)
Note: The ability of 4-Chloro-2,8-dimethylquinazoline to act at nanomolar concentrations while uniquely upregulating IL-10 highlights its superiority over traditional biologics in the context of neuroinflammation[1].
Conclusion
4-Chloro-2,8-dimethylquinazoline represents a paradigm shift in how we approach CD38 as a therapeutic target. By moving away from simple enzymatic inhibition or antibody-mediated depletion, and instead utilizing allosteric modulation to drive NAADP-dependent TPC activation, researchers can unlock potent, IL-10-driven anti-inflammatory responses. To ensure reproducibility in drug development pipelines, laboratories must adopt the self-validating assay architectures outlined in this guide, rigorously utilizing endolysosomal and NAADP-specific antagonists to confirm target engagement.
References
Source: Google Patents (US20210087290A1)
CD38 and Airway hyperresponsiveness: Studies on human airway smooth muscle cells and mouse models
Source: National Center for Biotechnology Information (PMC3389445)
URL:[Link]
CD38 Mediates Angiotensin II–Induced Intracellular Ca2+ Release in Rat Pulmonary Arterial Smooth Muscle Cells
Source: National Center for Biotechnology Information (PMC4132230)
URL:[Link]
Two-Pore Channels Regulate Inter-Organellar Ca2+ Homeostasis in Immune Cells
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Technical Whitepaper: Solubility, Stability, and Handling Protocols for 4-Chloro-2,8-dimethylquinazoline
Executive Summary In preclinical drug development, the physicochemical properties of a ligand dictate the reliability of in vitro and in vivo assays. 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) has recently emer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In preclinical drug development, the physicochemical properties of a ligand dictate the reliability of in vitro and in vivo assays. 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) has recently emerged as a critical pharmacological tool. It specifically binds to the CD38 enzyme, activating Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors—specifically Two Pore Channels (TPC1 and TPC2)—to exert profound neuroprotective and anti-inflammatory effects[1].
However, as a Senior Application Scientist, I frequently observe researchers struggling with erratic assay results when utilizing this compound. The root cause is rarely biological; it is chemical. Halogenated quinazolines are inherently reactive. This whitepaper provides an in-depth mechanistic analysis of the solubility and hydrolytic stability of 4-Chloro-2,8-dimethylquinazoline, establishing self-validating protocols to ensure absolute data integrity during neuropharmacological screening.
Physicochemical Fundamentals: The C4-Halogen Reactivity
To understand the handling requirements of 4-Chloro-2,8-dimethylquinazoline, one must analyze its molecular architecture. The quinazoline core consists of a fused benzene and pyrimidine ring. The pyrimidine nitrogens are highly electronegative, drawing electron density away from the C4 carbon.
When a chlorine atom—a highly capable leaving group—is positioned at C4, the carbon becomes a potent electrophilic hub. While this reactivity is highly desirable for covalent binding or downstream synthetic functionalization, it makes the molecule exceptionally susceptible to nucleophilic attack by protic solvents (such as water, methanol, or ethanol). In aqueous assay buffers, water acts as a nucleophile, displacing the chloride ion and rapidly hydrolyzing the compound into its inactive degradant: 2,8-dimethylquinazolin-4(3H)-one .
Quantitative Solubility Profiling
Due to its planar, hydrophobic aromatic system, 4-Chloro-2,8-dimethylquinazoline exhibits poor thermodynamic solubility in aqueous media. Attempting to force dissolution using heat or sonication in water only accelerates its degradation.
Causality in Solvent Selection: To maintain the structural integrity of the C4-chloride bond, stock solutions must be prepared in strictly anhydrous, aprotic solvents. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are mandatory.
The stability of 4-Chloro-2,8-dimethylquinazoline in aqueous media is heavily pH- and temperature-dependent. At physiological pH (7.4), the half-life is alarmingly short, meaning that prolonged pre-incubation of the compound in assay buffers will lead to false-negative biological readouts, as the active ligand degrades before interacting with CD38[2].
Table 2: Hydrolytic Degradation Kinetics
Aqueous Medium
Temperature
Estimated Half-Life (t½)
Primary Degradant
PBS (pH 7.4)
37 °C
< 2 hours
2,8-dimethylquinazolin-4(3H)-one
PBS (pH 7.4)
4 °C
~ 12 hours
2,8-dimethylquinazolin-4(3H)-one
0.1 M HCl (pH 1.0)
37 °C
< 30 mins
2,8-dimethylquinazolin-4(3H)-one
0.1 M NaOH (pH 13.0)
37 °C
< 10 mins
2,8-dimethylquinazolin-4(3H)-one
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness in your pharmacological data, the following protocols utilize a "rapid-quench" methodology. If the hydrolysis reaction is not quenched immediately upon sampling, degradation will continue in the autosampler, yielding artificially low stability metrics.
Protocol 1: Preparation of Anhydrous Stock Solutions
Desiccation: Equilibrate the lyophilized 4-Chloro-2,8-dimethylquinazoline vial to room temperature inside a desiccator to prevent ambient moisture condensation.
Solvent Purging: Use commercially available anhydrous DMSO (≤0.005% water). Purge the solvent bottle with dry Argon or Nitrogen gas before use.
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Vortex gently for 30 seconds. Do not sonicate, as localized heating can induce side reactions.
Aliquot & Storage: Aliquot the stock into single-use amber glass vials (to prevent photolytic degradation) and store at -80 °C. Discard any unused portion of an aliquot after thawing.
Protocol 2: Kinetic Stability Profiling via LC-MS/MS
Buffer Preparation: Pre-warm 990 µL of PBS (pH 7.4) to 37 °C in a thermomixer.
Spiking: Initiate the reaction by adding 10 µL of the 10 mM DMSO stock to the buffer (final concentration: 100 µM; 1% DMSO). Vortex immediately.
Time-Course Sampling: At precisely 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.
Rapid Quench (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Causality: The acetonitrile precipitates buffer salts, while the low temperature and acidic shift instantly halt the nucleophilic attack of water, "freezing" the degradation profile.
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet precipitated salts.
Quantification: Transfer the supernatant to LC-MS/MS vials and analyze via Multiple Reaction Monitoring (MRM), tracking the disappearance of the parent mass and the appearance of the quinazolinone degradant.
Fig 1: Experimental workflow for kinetic stability profiling of 4-Chloro-2,8-dimethylquinazoline.
Biological Context: Why Stability Matters for CD38 Modulation
The rigorous handling protocols detailed above are not merely academic; they are essential for translating this compound into viable neurodegenerative therapies. 4-Chloro-2,8-dimethylquinazoline acts as a highly specific binder to CD38[1].
When the intact, unhydrolyzed ligand binds to CD38, it triggers the synthesis of NAADP. This secondary messenger subsequently activates TPC1 and TPC2 receptors on the lysosomal membrane, causing a localized efflux of calcium ions[2]. This specific calcium signaling cascade is responsible for preventing spontaneous cell death in midbrain dopaminergic neurons, offering a protective shield against neurotoxins and oxidative stress[1]. If the compound is allowed to hydrolyze into the quinazolinone degradant prior to cellular administration, this entire neuroprotective pathway remains dormant.
Fig 2: Mechanism of action for CD38-mediated neuroprotection via NAADP and TPC1/2 activation.
Conclusion & Best Practices
4-Chloro-2,8-dimethylquinazoline is a highly potent, yet chemically sensitive, modulator of the CD38/NAADP/TPC axis. To ensure reproducibility in neuropharmacological assays, researchers must treat the C4-chlorine bond with the utmost respect. Never store the compound in aqueous or protic solvents. Always utilize anhydrous DMSO for stock solutions, employ single-use aliquots, and spike the compound into aqueous biological assays immediately prior to data acquisition.
References
US Patent US20210087290A1.Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases. Google Patents.
WIPO Patent WO2019020643A1.Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases. Google Patents.
The Privileged Scaffold: A Technical Guide to 4-Chloro-2,8-dimethylquinazoline Derivatives and Analogs for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 4-Chloro-2,8-dimethylquinazoline. We will explore its synthetic pathway, strategies for derivatization, and the promising pharmacological applications of its analogs, providing a roadmap for researchers in the quest for novel therapeutics.
The Quinazoline Scaffold: A Legacy of Therapeutic Success
Quinazoline and its derivatives are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[3][4] This structural motif is present in numerous natural alkaloids and has been successfully incorporated into a variety of FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which are used in cancer therapy.[5][6] The broad spectrum of biological activities associated with quinazolines—spanning from anticancer and anti-inflammatory to antimicrobial and anticonvulsant properties—underscores the immense potential held within this chemical class.[1][3][7][8]
The versatility of the quinazoline scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions to modulate its pharmacological profile.[2] The 4-position, in particular, is a key site for chemical modification, often serving as a gateway to a diverse array of potent derivatives.[9]
Synthesis of the Core Moiety: 4-Chloro-2,8-dimethylquinazoline
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Chloro-2,8-dimethylquinazoline.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 2-Amino-3-methylbenzoic acid
In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in glacial acetic acid.
Add acetic anhydride dropwise while stirring at room temperature.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture and pour it into ice-cold water.
Collect the precipitated 2-acetamido-3-methylbenzoic acid by filtration, wash with cold water, and dry.
Step 2: Cyclization to 2,8-Dimethylquinazolin-4(3H)-one
Combine the dried 2-acetamido-3-methylbenzoic acid with an excess of formamide.
Heat the mixture to reflux for 4-6 hours.
Upon cooling, the product, 2,8-dimethylquinazolin-4(3H)-one, will precipitate.
Filter the solid, wash with a small amount of cold ethanol, and dry.
Step 3: Chlorination to 4-Chloro-2,8-dimethylquinazoline
Suspend the 2,8-dimethylquinazolin-4(3H)-one in a minimal amount of a suitable solvent like toluene.
Add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
After completion, carefully remove the excess chlorinating agent under reduced pressure.
Treat the residue with ice-cold ammonium hydroxide solution to neutralize the acidity and precipitate the crude product.
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain pure 4-Chloro-2,8-dimethylquinazoline.
The 4-chloro substituent is a versatile handle for introducing a wide range of functionalities, primarily through nucleophilic aromatic substitution reactions. This allows for the creation of a library of derivatives with diverse pharmacological properties.
Nucleophilic Substitution at the C4 Position
Caption: Key derivatization pathways from the core scaffold.
The most explored route for derivatization involves the reaction with various amines to yield 4-aminoquinazoline derivatives.[5][11] These compounds have shown significant activity as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[5][12]
General Protocol for the Synthesis of 4-Anilino-2,8-dimethylquinazoline Derivatives:
Dissolve 4-Chloro-2,8-dimethylquinazoline in a suitable solvent such as isopropanol or acetonitrile.
Add an equimolar amount of the desired aniline derivative.
The reaction can be carried out under conventional heating or microwave irradiation to expedite the process.[5][11]
The presence of a base, such as triethylamine or diisopropylethylamine, may be required to scavenge the HCl generated during the reaction.
Monitor the reaction progress by TLC.
Upon completion, the product can be isolated by filtration if it precipitates or by extraction after removing the solvent.
Purify the product by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) and Potential Applications
The biological activity of quinazoline derivatives is highly dependent on the nature and position of the substituents.[2][13] By systematically modifying the 4-position of the 2,8-dimethylquinazoline core, researchers can probe the structure-activity relationships and optimize for potency and selectivity against specific targets.
Substituent at C4
Potential Biological Activity
Rationale/Supporting Evidence
Substituted Anilines
Anticancer (e.g., EGFR inhibitors)
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibition.[5][12]
Aliphatic Amines
Antimicrobial, Anti-inflammatory
Introduction of flexible side chains can lead to interactions with different biological targets.[4][14]
Piperazine Moieties
Anti-inflammatory, CNS activity
The piperazine ring is a common motif in bioactive compounds, known to improve pharmacokinetic properties.[13]
Thiophenol Derivatives
Anticancer, Antimicrobial
Sulfur-containing compounds often exhibit unique biological activities.
Future Directions and Conclusion
The 4-Chloro-2,8-dimethylquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the well-documented importance of the 4-position for biological activity make it an attractive target for medicinal chemists.
Future research should focus on:
Synthesis and Characterization: The first step is the successful synthesis and thorough characterization of the 4-Chloro-2,8-dimethylquinazoline core.
Library Synthesis: Creation of a diverse library of derivatives by exploring a wide range of nucleophiles for substitution at the 4-position.
Biological Screening: Comprehensive biological evaluation of the synthesized compounds against a panel of relevant targets, including cancer cell lines, microbial strains, and inflammatory markers.
In-depth SAR Studies: Detailed structure-activity relationship studies to guide the design of more potent and selective analogs.
References
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed. (2025, December 12). PubMed.
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26). MDPI.
recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
Quinazoline derivatives & pharmacological activities: a review - SciSpace. SciSpace.
A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals - Benchchem. Benchchem.
Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2001, February 26). PubMed.
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. PMC.
Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4(3H)-quinazolinone Analogs - Benchchem. Benchchem.
An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review | Request PDF - ResearchGate. (2022, January 29).
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). [no source provided].
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). [no source provided].
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (2021, December 22). Beilstein Journals.
Biological Activities of Recent Advances in Quinazoline - IntechOpen. (2024, February 21). IntechOpen.
Quinazoline derivatives: synthesis and bioactivities - PMC. PMC.
Application Note: Experimental Protocol for the Synthesis of 4-Chloro-2,8-dimethylquinazoline
Introduction & Scientific Rationale 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including targeted CD38 modulators for neurodegenerative diseases and various kinase inhibitors.
The synthesis of this compound relies on a robust two-step sequence: the cyclocondensation of a substituted anthranilic acid derivative to form a quinazolin-4(3H)-one core, followed by a highly controlled deoxychlorination. As a Senior Application Scientist, I have structured this protocol to move beyond a simple recipe. By detailing the mechanistic causality behind reagent selection, temperature control, and workup conditions, this guide ensures a self-validating, high-yield workflow suitable for drug development professionals.
Mechanistic Overview & Reaction Pathway
The protocol is divided into two distinct chemical transformations:
Cyclocondensation (Step 1) : 2-Amino-3-methylbenzoic acid is reacted with acetic anhydride and ammonium acetate. Acetic anhydride serves a dual role as an acetylating agent and a dehydrating solvent, forming an intermediate benzoxazinone. The addition of ammonium acetate provides the nitrogen source necessary for ring-opening and subsequent cyclization to yield 2,8-dimethylquinazolin-4(3H)-one (1).
Deoxychlorination (Step 2) : The quinazolinone is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic organic base (N,N-dimethylaniline). The mechanism proceeds via the O-phosphorylation of the quinazolinone tautomer. The base acts as a nucleophilic catalyst (forming a Vilsmeier-type intermediate) and an acid scavenger. Nucleophilic displacement by the chloride ion then yields the target 4-chloro-2,8-dimethylquinazoline (2, 3).
Reaction Workflow
Workflow for the two-step synthesis of 4-Chloro-2,8-dimethylquinazoline from substituted benzoic acid.
Quantitative Data: Reagent Specifications
To ensure reproducibility, all quantitative data is summarized below. The protocols are standardized for a 10 mmol starting scale, which can be linearly scaled up to 100 mmol with appropriate adjustments to reactor volume and exotherm management.
Table 1: Reagent Quantities for Step 1 (Cyclocondensation)
Step 1: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one
Objective: Construct the quinazolinone core via a one-pot acetylation and cyclization.
Preparation : Equip a 100 mL round-bottom flask with an oval magnetic stir bar and a reflux condenser.
Acetylation : Add 2-amino-3-methylbenzoic acid (1.51 g, 10.0 mmol) and acetic anhydride (4.7 mL, 50.0 mmol). Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete acetylation of the aniline amine before introducing the nitrogen source, preventing side reactions.
Cyclization : Add ammonium acetate (2.31 g, 30.0 mmol) in one portion. Heat the mixture to 140 °C (reflux) for 4 hours.
Quench & Precipitation : Cool the reaction mixture to room temperature. Pour the mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water. A white-to-pale-yellow precipitate will form immediately.
Isolation : Filter the precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove residual acetic acid, followed by cold diethyl ether (10 mL) to remove non-polar organic impurities.
Drying : Dry the solid in a vacuum oven at 60 °C for 12 hours.
Step 2: Synthesis of 4-Chloro-2,8-dimethylquinazoline
Objective: Convert the tautomeric lactam to a reactive chloro-heterocycle.
Preparation : In an oven-dried 50 mL round-bottom flask flushed with argon, suspend the 2,8-dimethylquinazolin-4(3H)-one (0.87 g, 5.0 mmol) in POCl₃ (4.6 mL, 50.0 mmol).
Catalyst Addition : Add N,N-dimethylaniline (63 µL, 0.5 mmol) dropwise. Causality: N,N-dimethylaniline is preferred over triethylamine as it avoids the formation of reactive ketene byproducts and acts as a superior phase-transfer catalyst in Vilsmeier-type chlorinations (4).
Reflux : Attach a reflux condenser equipped with a drying tube (CaCl₂) and heat the mixture to 90–100 °C for 6 hours. The suspension will become a clear, dark solution.
Distillation : Cool the mixture to 40 °C. Remove the excess POCl₃ via short-path distillation under reduced pressure. Causality: Removing bulk POCl₃ prevents a violent exotherm during the aqueous quench, which would otherwise hydrolyze the product back to the starting material.
Quench : Dissolve the viscous residue in 10 mL of anhydrous Dichloromethane (DCM). Transfer this solution dropwise into a beaker containing 50 g of crushed ice with vigorous stirring.
Neutralization : Slowly add saturated aqueous NaHCO₃ until the pH of the aqueous phase reaches strictly 7.5–8.0. Causality: If the solution is too acidic, the product remains protonated and partitions into the water; if too basic, hydroxide ions will displace the newly added chloride.
Extraction & Purification : Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to afford the target compound as a white solid. Store immediately under argon at -20 °C.
Self-Validation & Quality Control (IPQC)
To maintain a self-validating system, researchers must confirm the success of each step using the following analytical checkpoints:
Validation of Step 1 (Quinazolinone Formation) :
TLC : Disappearance of the highly fluorescent anthranilic acid spot.
¹H NMR (DMSO-d₆) : The defining feature of success is the appearance of a broad singlet at ~12.0 ppm, corresponding to the lactam NH proton.
Validation of Step 2 (Chlorination) :
LC-MS : An isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio) must be observed.
¹H NMR (CDCl₃) : The absolute disappearance of the lactam NH proton (~12.0 ppm) confirms complete conversion. Furthermore, the aromatic protons will shift downfield due to the strong electron-withdrawing effect of the newly installed C4-chlorine atom.
Application Note: Synthesis of 4-Anilinoquinazolines via SNAr of 4-Chloro-2,8-dimethylquinazoline
Introduction and Strategic Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib, erlo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib, erlotinib, and lapatinib[1]. The strategic substitution at the C4-position with various anilines yields 4-anilinoquinazolines, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].
This application note details the nucleophilic aromatic substitution (SNAr) of 4-chloro-2,8-dimethylquinazoline with substituted anilines. The presence of the 2,8-dimethyl groups introduces unique steric and electronic parameters compared to the unsubstituted 4-chloroquinazoline parent, requiring optimized conditions to ensure high-yielding conversions.
Mechanistic Insights and Causality
The reaction between 4-chloro-2,8-dimethylquinazoline and substituted anilines proceeds via an addition-elimination SNAr mechanism.
Electrophilic Activation: The quinazoline core is electron-deficient. In protic solvents (like n-butanol or isopropanol) or under mildly acidic catalysis (e.g., HCl), the N1 or N3 nitrogen is protonated. This electrophilic solvation significantly lowers the LUMO of the quinazoline, making the C4 position highly susceptible to nucleophilic attack[3].
Nucleophilic Attack (Rate-Determining Step): The aniline nitrogen attacks the C4 carbon, forming a tetrahedral Meisenheimer complex intermediate. The electron-donating or withdrawing nature of the substituents on the aniline directly impacts the reaction rate. Electron-rich anilines (e.g., p-anisidine) react rapidly, whereas electron-poor anilines (e.g., p-nitroaniline) or ortho-substituted anilines require extended heating or microwave irradiation due to reduced nucleophilicity and steric hindrance[1].
Elimination: The chloride ion acts as a leaving group, restoring aromaticity and yielding the final 4-anilinoquinazoline product.
Caption: SNAr mechanism workflow for the synthesis of 4-anilinoquinazolines.
This protocol utilizes a solvent-mediated, base-free approach that leverages the auto-catalytic nature of the generated HCl to drive the reaction to completion[2].
Catalyst (Optional): 1-2 drops of concentrated HCl (for electron-deficient anilines)
Step-by-Step Methodology
Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-2,8-dimethylquinazoline (1.0 mmol) in 5.0 mL of isopropanol.
Nucleophile Addition: Add the substituted aniline (1.1 mmol) to the suspension. Causality: A slight stoichiometric excess of the aniline ensures complete consumption of the valuable quinazoline core.
Heating and Monitoring: Attach a reflux condenser and heat the mixture to 85°C (reflux for IPA) or 115°C (for n-butanol) using an oil bath. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:2). Causality: Protic solvents like n-butanol stabilize the leaving chloride ion and provide electrophilic solvation to the quinazoline nitrogen, accelerating the reaction[3].
Self-Validation Check: As the reaction proceeds, the product typically precipitates out of the hot solution as the hydrochloride salt. If the solution remains clear after 2 hours (common with ortho-substituted anilines), add a catalytic amount of HCl to force protonation of the quinazoline[2].
Isolation: Once TLC indicates complete consumption of the starting material (typically 2–6 hours), cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold isopropanol (2 x 2 mL) followed by diethyl ether (5 mL) to remove unreacted aniline and non-polar impurities.
Free-Basing (If required): To obtain the free base, suspend the solid in saturated aqueous NaHCO3, extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Quantitative Data: Substituent Effects on Yield
The electronic and steric properties of the aniline nucleophile dictate the reaction time and isolated yield.
Aniline Substituent (R)
Electronic Property
Time (h)
Temp (°C)
Isolated Yield (%)
Purity (HPLC, %)
4-Methoxy
Strongly Electron-Donating
2.0
85
92
>98
3-Chloro, 4-Fluoro
Mildly Electron-Withdrawing
4.5
85
84
>97
4-Bromo
Electron-Withdrawing
5.0
115
78
>95
2-Methyl
Sterically Hindered
8.0
115
65
>95
Note: Data represents generalized yields for 4-chloroquinazoline derivatives undergoing SNAr with anilines under protic reflux conditions[1].
References
National Center for Biotechnology Information (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at:[Link]
National Center for Biotechnology Information (PMC). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at:[Link]
Application Note: Optimal Purification of 4-Chloro-2,8-dimethylquinazoline via Flash Column Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the isolation and purification of moisture-sensitive chloroquinazoline...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, self-validating methodology for the isolation and purification of moisture-sensitive chloroquinazoline derivatives, specifically overcoming the challenge of rapid column-induced hydrolysis.
Introduction & Physicochemical Profile
4-Chloro-2,8-dimethylquinazoline is a critical electrophilic building block widely utilized in the synthesis of kinase inhibitors and other pharmaceutically active heterocyclic compounds ()[1]. Typically synthesized via the chlorination of 2,8-dimethylquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃), the isolation of this intermediate presents a notorious synthetic hurdle.
The primary challenge lies in the compound's extreme sensitivity to moisture. Standard aqueous workups or prolonged exposure to unmodified silica gel during chromatography often result in rapid degradation back to the starting quinazolinone ()[2].
Quantitative Data: Physicochemical Properties
Property
Value / Description
Chemical Name
4-Chloro-2,8-dimethylquinazoline
CAS Number
1429782-20-6
Molecular Formula
C₁₀H₉ClN₂
Molecular Weight
192.65 g/mol
Reactivity Profile
Highly moisture-sensitive; highly electrophilic at the C4 position.
Mechanistic Insight: The Hydrolysis Dilemma (E-E-A-T)
To successfully purify this compound, one must understand why it degrades. The C4-position of the quinazoline ring is highly electron-deficient, rendering the C-Cl bond exceptionally prone to nucleophilic attack.
When crude 4-chloro-2,8-dimethylquinazoline is loaded onto a standard silica column, the residual water adsorbed on the silica surface acts as a nucleophile. Furthermore, standard silica gel is inherently acidic (pH ~4.5–5.5). This acidic environment protonates the quinazoline nitrogen, drastically increasing the electrophilicity of the C4 carbon. This catalyzes a rapid nucleophilic aromatic substitution (SₙAr) by water, displacing the chloride ion and yielding the thermodynamically stable 2,8-dimethylquinazolin-4(3H)-one ()[3].
Because purification cannot be performed on standard silica without significant degradation ()[4], the chromatographic system must be strictly anhydrous, and the silica gel must be chemically deactivated to neutralize its acidic silanol groups.
Experimental Workflow
Workflow for the anhydrous purification of 4-Chloro-2,8-dimethylquinazoline.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system: each step contains internal checks to ensure the integrity of the moisture-sensitive product.
Avoid Aqueous Workup: Do not quench the POCl₃ reaction mixture with water or aqueous base, as this will immediately hydrolyze the product ()[3].
Volatile Removal: Transfer the crude reaction mixture to a rotary evaporator. Remove excess POCl₃ under high vacuum (using a secondary cold trap) until a thick, dark residue is obtained.
Azeotropic Drying: Add 10 mL of anhydrous toluene to the flask and evaporate under vacuum to azeotropically remove trace POCl₃ and HCl. Repeat this step twice.
Step 2: Silica Gel Deactivation (Critical Step)
Slurry Preparation: Prepare a slurry of standard flash silica gel (230–400 mesh) in anhydrous hexane.
Amine Deactivation: Add 1–2% (v/v) of Triethylamine (Et₃N) to the slurry. Stir gently for 5 minutes to allow the amine to neutralize the acidic silanol sites on the silica.
Column Packing: Pack the glass column with the deactivated slurry. Flush the packed bed with 2 column volumes of the Et₃N-treated hexane to ensure uniform deactivation.
Step 3: Sample Loading and Flash Elution
Liquid Loading: Dissolve the crude azeotroped residue in a minimal volume of anhydrous Dichloromethane (DCM). Do not dry-load the sample onto silica, as the extended surface area exposure promotes hydrolysis.
Application: Carefully apply the DCM solution directly to the top of the deactivated silica bed.
Rapid Elution: Elute the column rapidly using a gradient of anhydrous Hexane and Ethyl Acetate (starting at 95:5 and moving to 85:15). Apply positive air/nitrogen pressure to ensure the compound's residence time on the column is less than 15 minutes.
Step 4: Fraction Collection and Isolation
TLC Monitoring: Monitor fractions via TLC (eluent: 80:20 Hexane/EtOAc). The 4-chloro-2,8-dimethylquinazoline will elute significantly faster (higher R_f) than the highly polar quinazolinone impurity.
Concentration: Pool the product-containing fractions. Concentrate immediately under reduced pressure. Self-Validation Check: Keep the water-bath temperature strictly below 30°C to prevent thermal degradation.
Storage: Flush the receiving flask with Argon or Nitrogen gas. Store the purified solid at -20°C, or preferably, utilize it immediately in the subsequent nucleophilic substitution step.
Troubleshooting Guide
Observed Issue
Mechanistic Cause
Recommended Solution
Low Yield / High Quinazolinone Recovery
Hydrolysis occurring on the column due to acidic/wet silica.
Ensure silica is fully deactivated with 2% Et₃N. Use strictly anhydrous solvents. Increase the flow rate of the flash chromatography.
Co-elution of Impurities
Gradient is too steep; poor baseline separation.
Optimize TLC conditions prior to the column. Use a shallower Hexane/EtOAc gradient (e.g., hold at 95:5 longer).
Product Degradation During Concentration
Thermal stress combined with trace moisture in the collection flasks.
Keep rotary evaporator bath <30°C. Ensure all collection tubes and flasks are oven-dried prior to use.
References
Title: Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
Source: ResearchGate
URL: [Link]
Title: Hydrolysis of 4-Chloroquinazolines (Referenced in Community Discussions)
Source: Journal of Heterocyclic Chemistry
URL: [Link]
Analytical methods for "4-Chloro-2,8-dimethylquinazoline" characterization
An Application Note for the Comprehensive Analytical Characterization of 4-Chloro-2,8-dimethylquinazoline For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide t...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Comprehensive Analytical Characterization of 4-Chloro-2,8-dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 4-Chloro-2,8-dimethylquinazoline, a key heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such compounds is paramount for reproducible research and is a critical component of regulatory compliance in drug development. This guide presents an integrated approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction and Significance
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. As a functionalized derivative, 4-Chloro-2,8-dimethylquinazoline serves as a versatile building block, with the chlorine atom at the 4-position acting as a reactive site for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[4] Given its role as a key starting material, a rigorous and unambiguous analytical characterization is essential to control for impurities that could affect the safety and efficacy of the final active pharmaceutical ingredient (API).[5]
This application note details the necessary analytical workflows to establish a complete quality profile of 4-Chloro-2,8-dimethylquinazoline, moving beyond simple identification to provide quantitative purity data and definitive structural confirmation.
Compound Profile
Property
Value
IUPAC Name
4-Chloro-2,8-dimethylquinazoline
Molecular Formula
C₁₀H₉ClN₂
Molecular Weight
192.65 g/mol
Monoisotopic Mass
192.0454 g/mol
Structure
(Illustrative)
Integrated Analytical Workflow
A multi-technique approach is required for a full and robust characterization. Each method provides a unique and complementary piece of information. The overall workflow is designed to confirm the compound's identity, structure, purity, and elemental composition, culminating in a comprehensive Certificate of Analysis (CoA).
Caption: Integrated workflow for the characterization of 4-Chloro-2,8-dimethylquinazoline.
Methodologies and Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: A reversed-phase HPLC method is the gold standard for assessing the purity of small organic molecules. For a hydrophobic, aromatic compound like 4-Chloro-2,8-dimethylquinazoline, a C18 column provides excellent resolving power.[6] A gradient elution is employed to ensure the separation of the main peak from potential impurities with different polarities, which may arise from the synthesis.[7] UV detection is suitable as the quinazoline ring system contains a strong chromophore.[6]
Protocol:
Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 acetonitrile/water mixture. Filter the final solution through a 0.22 µm syringe filter before injection.[6]
Instrumentation and Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
UV Detector
254 nm
Gradient Elution
See table below
HPLC Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
20.0
10
90
25.0
10
90
25.1
90
10
30.0
90
10
Data Interpretation and Validation:
Purity: Calculated using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.
Validation: The method should be validated according to ICH Q2(R2) guidelines.[1][2] This involves assessing specificity (no interference from blank), linearity (over a concentration range, e.g., 0.01-0.2 mg/mL), precision (repeatability and intermediate precision), and accuracy.[8]
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry provides direct evidence of the molecular weight of the analyte. Electrospray ionization (ESI) is a soft ionization technique suitable for nitrogen-containing heterocyclic compounds, typically yielding the protonated molecular ion [M+H]⁺. A key confirmatory feature for 4-Chloro-2,8-dimethylquinazoline is the presence of the M+2 isotope peak (from ³⁷Cl) at approximately one-third the intensity of the M peak (from ³⁵Cl), which is characteristic of a monochlorinated compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[7][9]
Protocol:
Sample Preparation: Use the same solution prepared for HPLC analysis (0.1 mg/mL) or dilute it further to ~10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid.
Instrumentation and Conditions (ESI-MS):
Parameter
Recommended Setting
Ionization Mode
Positive Electrospray Ionization (ESI+)
Mass Analyzer
Quadrupole or Time-of-Flight (TOF)
Scan Range
100 - 500 m/z
Capillary Voltage
3.5 kV
Drying Gas Temp.
300 °C
Nebulizer Pressure
30 psi
Expected Results:
Low-Resolution MS: Expect a base peak at m/z 193.0 [M+H]⁺ (for ³⁵Cl) and a significant isotope peak at m/z 195.0 [M+H]⁺ (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.
High-Resolution MS (HRMS): The calculated exact mass for [C₁₀H₁₀ClN₂]⁺ is 193.0527. The measured mass should be within a 5 ppm error tolerance.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The combination of these experiments allows for the complete assignment of the molecular skeleton.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected Spectral Data (in CDCl₃, illustrative):
The structure contains three distinct aromatic protons on the quinazoline ring and two non-equivalent methyl groups.
¹H NMR - Expected Resonances
Multiplicity
Integration
Assignment
~ 7.8-8.2 ppm
Multiplet
2H
Aromatic H (H5, H7)
~ 7.5-7.7 ppm
Multiplet
1H
Aromatic H (H6)
~ 2.8 ppm
Singlet
3H
Methyl H (C2-CH₃)
~ 2.6 ppm
Singlet
3H
Methyl H (C8-CH₃)
Note: Exact chemical shifts and coupling patterns depend on the specific electronic environment and may require 2D NMR experiments (like COSY and HSQC) for definitive assignment.
¹³C NMR - Expected Resonances
Assignment
~ 160-165 ppm
C2, C4, C8a
~ 150-155 ppm
C8a
~ 125-140 ppm
Aromatic CH carbons (C5, C6, C7)
~ 120-125 ppm
Quaternary C (C4a, C8)
~ 20-25 ppm
Methyl carbons (C2-CH₃, C8-CH₃)
Empirical Formula Verification by Elemental Analysis (EA)
Scientific Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine in the purified compound.[10] This technique serves as a fundamental check of purity and composition, allowing for the verification of the empirical formula. The analysis of halogenated organic compounds typically involves high-temperature combustion to liberate the elements, followed by quantitative detection.[10][11]
Protocol:
Sample Preparation: A highly purified and dried sample (2-5 mg) is required to ensure accurate results.
Instrumentation: An automated elemental analyzer.
Analysis: The sample undergoes combustion in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are typically absorbed and determined by titration or ion chromatography.[10]
Expected Composition for C₁₀H₉ClN₂:
Element
Theoretical %
Carbon (C)
62.35%
Hydrogen (H)
4.71%
Nitrogen (N)
14.54%
Chlorine (Cl)
18.40%
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.
Conclusion
The analytical strategy outlined in this document provides a robust framework for the complete and reliable characterization of 4-Chloro-2,8-dimethylquinazoline. By integrating HPLC for purity, MS for molecular weight, NMR for structural confirmation, and Elemental Analysis for elemental composition, a comprehensive quality profile can be established. Adherence to these protocols, grounded in established scientific principles and regulatory guidelines[1][3], ensures data of the highest integrity, which is critical for decision-making in research and drug development.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis. [Link]
Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
Elemental and Functional Group Analysis. ASM International. [Link]
Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]
Supporting information. The Royal Society of Chemistry. [Link]
Characterization Data of Products. The Royal Society of Chemistry. [Link]
Elemental Analysis Of Organic Compounds With The Use Of. Preprints.org. [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. [Link]
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. [Link]
Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][12]benzothia zepin-1-ones. PubMed. [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Application Note: 4-Chloro-2,8-dimethylquinazoline as a CD38 Modulator in In-Vitro Cell-Based Assays
Executive Summary & Mechanistic Grounding 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly specific small organic molecule utilized in advanced in-vitro cell-based assays targeting the CD38 signaling axis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly specific small organic molecule utilized in advanced in-vitro cell-based assays targeting the CD38 signaling axis . While historically categorized as a chemical building block, recent pharmacological characterizations have identified its critical role as a modulator of CD38, a multifunctional ectoenzyme and the primary cellular NADase [1].
In cellular models, CD38 regulates intracellular calcium mobilization via its NAADP (nicotinic acid adenine dinucleotide phosphate) hydrolase and synthase activities. 4-Chloro-2,8-dimethylquinazoline specifically binds to CD38 and inhibits its NAADP hydrolase activity. This inhibition prevents the degradation of NAADP, leading to its intracellular accumulation. Elevated NAADP subsequently triggers the opening of Two Pore Channels (TPC1 and TPC2) located on acidic organelles (such as lysosomes), resulting in the release of localized Ca²⁺ into the cytosol [1].
Understanding this causality is vital for assay design: researchers utilize this compound not to block a pathway, but to activate a highly specific lysosomal calcium transient that promotes downstream neuroprotective effects and anti-inflammatory cytokine (IL-10) release [1, 2].
Mechanism of 4-Chloro-2,8-dimethylquinazoline on the CD38-NAADP-TPC signaling axis.
Quantitative Data & Pharmacological Profile
To ensure reproducibility across different cellular models, the physical and pharmacological properties of 4-Chloro-2,8-dimethylquinazoline must be accounted for during assay preparation. The table below summarizes the critical parameters required for formulating treatments in in-vitro systems.
Parameter
Specification / Value
Experimental Implication
Chemical Name
4-Chloro-2,8-dimethylquinazoline
Core active pharmaceutical ingredient.
CAS Number
1429782-20-6
Use for exact reagent sourcing and validation.
Molecular Weight
192.64 g/mol
Required for precise molarity calculations.
Primary Target
CD38 (Cluster of Differentiation 38)
Highly expressed in PBMCs, B-cells, and neurons [2].
Enzymatic Effect
Inhibits NAADP Hydrolase
Causes intracellular NAADP accumulation [1].
Downstream Effectors
TPC1 / TPC2
Triggers Ca²⁺ release from acidic stores (lysosomes).
Working Concentration
1 µM – 10 µM (In-Vitro)
Titrate based on cell density and CD38 expression levels.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific pharmacological controls that prove the observed effects are genuinely mediated by the CD38-NAADP-TPC axis, rather than off-target artifacts.
Objective: To quantify cytosolic Ca²⁺ transients triggered by 4-Chloro-2,8-dimethylquinazoline and validate that the calcium source is lysosomal (via TPCs) rather than from the endoplasmic reticulum (ER).
Causality & Control Rationale: Because calcium can be released from multiple intracellular stores, simply measuring a Ca²⁺ spike is insufficient. To prove the mechanism, the assay must be run in parallel with Bafilomycin A1 (a vacuolar-type H⁺-ATPase inhibitor). Bafilomycin A1 depletes acidic lysosomal calcium stores. If 4-Chloro-2,8-dimethylquinazoline acts via TPCs on lysosomes, pre-treatment with Bafilomycin A1 will completely abolish the calcium signal [1].
Step-by-Step Methodology:
Cell Preparation: Seed primary cortical neurons or PBMCs at a density of
1×105
cells/well in a black-walled, clear-bottom 96-well microplate. Incubate overnight.
Dye Loading: Wash cells with HBSS (Hank's Balanced Salt Solution). Incubate with 2 µM Fluo-4 AM (a fluorescent calcium indicator) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.
De-esterification: Wash the cells twice with HBSS and incubate for an additional 20 minutes at room temperature to allow complete de-esterification of intracellular AM esters.
Self-Validating Pre-treatment (The Control):
Group 1 (Vehicle): Add DMSO (0.1% final).
Group 2 (Mechanistic Blockade): Add 100 nM Bafilomycin A1 for 30 minutes to deplete acidic Ca²⁺ stores.
Compound Addition: Inject 4-Chloro-2,8-dimethylquinazoline at a final concentration of 5 µM into the wells using an automated fluidics system.
Data Acquisition: Immediately record fluorescence kinetics (Excitation: 494 nm, Emission: 506 nm) using a microplate reader for 3-5 minutes, capturing the peak cytosolic calcium transient.
Objective: To evaluate the neuroprotective efficacy of the compound against mitochondrial stress in dopaminergic neurons.
Causality & Control Rationale: MPP⁺ (1-methyl-4-phenylpyridinium) is a potent neurotoxin that selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, mimicking Parkinson's disease pathology. By pre-treating with 4-Chloro-2,8-dimethylquinazoline, the resulting TPC-mediated calcium signaling activates survival pathways that counteract MPP⁺-induced apoptosis [1].
Standardized step-by-step workflow for in-vitro neuroprotection assays.
Step-by-Step Methodology:
Culture Establishment: Plate primary dopaminergic (DA) neurons in Neurobasal medium supplemented with B27. Maintain cultures for 7-10 Days In Vitro (DIV) to allow for maturation.
Compound Pre-treatment: Replace half the media. Treat the experimental wells with 4-Chloro-2,8-dimethylquinazoline (titrated at 1 µM, 5 µM, and 10 µM) for 1 hour prior to stress induction.
Stress Induction: Introduce 10 µM MPP⁺ to the cultures to initiate mitochondrial dysfunction and oxidative stress.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
Viability Assessment: Perform a standard MTT reduction assay or measure LDH (Lactate Dehydrogenase) release in the supernatant. Compare the viability of the compound-treated group against the MPP⁺-only positive control to calculate the percentage of neuroprotection.
References
Source: US Patent US20210087290A1 (Google Patents)
Source: Blood (American Society of Hematology Publications)
Application
"4-Chloro-2,8-dimethylquinazoline" as a chemical probe for CD38
Application Note: 4-Chloro-2,8-dimethylquinazoline – A Selective Chemical Probe for Modulating CD38-Mediated NAADP Signaling Introduction & Scientific Background CD38 is a 45 kDa type II transmembrane glycoprotein that f...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4-Chloro-2,8-dimethylquinazoline – A Selective Chemical Probe for Modulating CD38-Mediated NAADP Signaling
Introduction & Scientific Background
CD38 is a 45 kDa type II transmembrane glycoprotein that functions as a highly complex, multi-functional ectoenzyme. While historically recognized for its NAD⁺ glycohydrolase (NADase) activity in the context of aging and oncology, CD38 also plays a critical role in the metabolism of nicotinic acid adenine dinucleotide phosphate (NAADP)[1]. NAADP is the most potent known intracellular calcium-mobilizing second messenger, responsible for triggering localized Ca²⁺ release from acidic organelles (such as lysosomes and endosomes) via Two-Pore Channels (TPC1 and TPC2). Under physiological conditions, CD38 acts as an NAADP hydrolase, rapidly degrading NAADP into inactive 2'-phospho-ADPR to prevent sustained, cytotoxic calcium signaling[2].
4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly specialized small-molecule chemical probe designed to selectively bind CD38 and inhibit its NAADP hydrolase activity[1]. Unlike broad-spectrum CD38-ablating therapeutic antibodies (e.g., daratumumab) which can inadvertently decrease anti-inflammatory cytokines, this quinazoline derivative precisely elevates intracellular NAADP levels[1]. This accumulation activates TPC1/2, generating a specific lysosomal calcium signature that has been shown to induce profound neuroprotective effects and promote the release of anti-inflammatory interleukin-10 (IL-10)[1]. Consequently, this probe is an invaluable tool for researchers developing in vitro models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and neuroinflammation.
The following diagram illustrates the causal signaling cascade initiated by the chemical probe, culminating in neuroprotection.
Mechanism of 4-Chloro-2,8-dimethylquinazoline acting on CD38 to trigger lysosomal Ca2+ release.
Experimental Protocols
As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality checks. The following protocols are engineered as self-validating systems to ensure the observed effects are definitively tied to the CD38-NAADP-TPC axis.
Protocol 1: In Vitro CD38 NAADP Hydrolase Inhibition Assay (HPLC-Based)
Rationale: Standard colorimetric assays cannot distinguish between intact NAADP and its degraded counterpart (2'-phospho-ADPR). Strong anion-exchange HPLC provides the resolution necessary to accurately quantify the intact NAADP peak, ensuring the measured IC₅₀ reflects true hydrolase inhibition[2].
Materials:
Recombinant human CD38 protein (1 µg/mL final)
NAADP substrate (100 µM final)
4-Chloro-2,8-dimethylquinazoline (Titration range: 0.1 µM to 50 µM)
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
Stop Solution: 0.6 M Perchloric acid (ice-cold)
Step-by-Step Methodology:
Preparation: Pre-incubate recombinant CD38 with varying concentrations of 4-Chloro-2,8-dimethylquinazoline (or DMSO vehicle control) in Reaction Buffer for 15 minutes at 37°C.
Reaction Initiation: Add 100 µM NAADP to initiate the hydrolase reaction.
Incubation: Incubate the mixture at 37°C for exactly 10 minutes.
Reaction Termination (Critical Step): Rapidly quench the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid. Causality Note: NAADP is highly labile; instantaneous quenching prevents baseline drift and ensures the HPLC readout is a true snapshot of enzymatic activity.
Neutralization: Neutralize the samples using 2 M K₂CO₃, centrifuge at 10,000 x g for 5 minutes to pellet the potassium perchlorate precipitate, and collect the supernatant.
HPLC Analysis: Inject the supernatant onto a strong anion-exchange HPLC column (e.g., Partisil 10 SAX). Elute using a linear gradient of ammonium phosphate buffer. Quantify the area under the curve (AUC) for the NAADP peak[2].
Self-Validation: Include a "No-Enzyme" control. The NAADP peak area in this control represents 100% substrate stability. The IC₅₀ is calculated based on the probe's ability to rescue the NAADP peak area compared to the DMSO control.
Rationale: To validate that biochemical inhibition of CD38 translates to functional TPC1/2 activation, we must measure cytosolic calcium transients. Because the Endoplasmic Reticulum (ER) is the dominant cellular calcium store, we must isolate the lysosomal signal to prove the MoA[1].
Materials:
Primary cortical neurons or macrophage cell line (e.g., RAW 264.7)
Dye Loading: Incubate cells with 2 µM Fluo-4 AM in imaging buffer (containing 1 mM probenecid to prevent dye extrusion) for 30 minutes at 37°C. Wash three times.
Baseline Acquisition: Transfer cells to a confocal microscope or functional drug screening system (FDSS). Record baseline fluorescence (Ex: 488 nm / Em: 516 nm) for 30 seconds.
Pharmacological Isolation (The Self-Validating Control): Split the cells into two cohorts. Pre-treat Cohort B with 100 nM Bafilomycin A1 for 30 minutes prior to imaging. Causality Note: Bafilomycin A1 dissipates the lysosomal proton gradient, depleting acidic calcium stores. If the probe's calcium signal is abolished in Cohort B, it definitively proves the calcium originates from lysosomal TPCs rather than the ER.
Probe Addition: Inject 5 µM of 4-Chloro-2,8-dimethylquinazoline into both cohorts.
Data Acquisition: Record fluorescence continuously for 5 minutes. Calculate the ΔF/F₀ to quantify the cytosolic calcium spike[1].
Data Presentation
The following table summarizes the expected quantitative outcomes when utilizing 4-Chloro-2,8-dimethylquinazoline in the protocols described above.
Technical Support Center: Overcoming Yield Bottlenecks in 4-Chloro-2,8-dimethylquinazoline Synthesis
Welcome to the Application Scientist’s troubleshooting hub. Synthesizing 4-chloro-2,8-dimethylquinazoline from its corresponding quinazolin-4(3H)-one precursor is a notoriously temperamental process.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist’s troubleshooting hub. Synthesizing 4-chloro-2,8-dimethylquinazoline from its corresponding quinazolin-4(3H)-one precursor is a notoriously temperamental process. While the chlorination mechanism using Phosphorus Oxychloride (
POCl3
) appears straightforward on paper, researchers frequently experience severe yield drops (often isolating <50% product) due to kinetically trapped intermediates and extreme moisture sensitivity during isolation.
This guide provides field-proven diagnostics, mechanistic causality, and a self-validating protocol to ensure >90% isolated yields.
Rapid Diagnostic Workflow
Before adjusting your stoichiometry, use the following diagnostic tree to determine if your yield loss is occurring during the reaction phase (kinetic stalling) or the workup phase (hydrolytic degradation).
Diagnostic workflow for isolating the root cause of low 4-chloroquinazoline yields.
Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction stalls at ~60% conversion despite a large excess of
POCl3
. What is the chemical bottleneck?Causality: The reaction of 2,8-dimethylquinazolin-4(3H)-one with
POCl3
diverges into two pathways. While the desired reactive O-phosphorylated intermediate forms, a significant portion of the material becomes kinetically trapped as unreactive N-phosphorylated species (such as bis-phosphinates). The 8-methyl group exerts steric pressure that can stabilize this trapped state.
Solution: N-substituted intermediates cannot react directly with chloride ions. They must thermally equilibrate back to the O-substituted form. Heating the reaction to 90–95 °C is mandatory to drive this thermal turnover 1.
Q2: My In-Process Control (IPC) shows >99% conversion, but my isolated yield is <40%. Where is my product going?Causality: 4-Chloro-2,8-dimethylquinazoline is a highly electrophilic species. During a standard aqueous workup, residual
POCl3
reacts violently with water, generating
HCl
and intense localized heat. This acidic, thermal shock drives the rapid hydrolysis of your chlorinated product straight back to the starting quinazolinone 2.
Solution: Never quench the reaction directly by pouring water into the reactor. Instead, perform a reverse quench : distill off excess
POCl3
under vacuum, dissolve the residue in a non-reactive solvent, and slowly drip it into vigorously stirred, ice-cold water, maintaining an internal temperature below 20 °C 2.
Q3: Should I use a base additive to accelerate the reaction?Causality: Yes, but the choice of base is critical.
HCl
generated during the initial phosphorylation can protonate the quinazolinone, reducing its nucleophilicity and stalling the reaction.
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Avoid Triethylamine (
Et3N
), which has been shown to decrease yield and promote side reactions in quinazoline chlorinations [[2]]().
Mechanistic divergence showing the kinetically trapped N-phosphorylated state.
Quantitative Condition Matrix
The table below summarizes how different solvent and base combinations impact the final yield of 4-chloroquinazolines.
Self-Validating Standard Operating Procedure (SOP)
To guarantee reproducibility, this protocol integrates an active-trapping IPC step . This ensures you do not proceed to the highly sensitive workup phase until the chemistry is definitively complete.
Step 1: Slurry Preparation
Charge a dry reactor with 2,8-dimethylquinazolin-4(3H)-one (1.0 equiv) and anisole (7 relative volumes). Cool the slurry to 10 °C under a nitrogen atmosphere. Add DIPEA (1.3 equiv) and stir for 10 minutes.
Step 2: Controlled Phosphorylation
Maintain the internal temperature at ≤ 20 °C. Slowly add
POCl3
(1.2 to 2.5 equiv) dropwise over 30 minutes. Stir the mixture at 20 °C for 1 hour to allow the initial phosphorylation to complete.
Step 3: Thermal Turnover
Heat the reaction mixture to 95 °C and hold for 2.5 to 5 hours. This step provides the thermal energy required to equilibrate the unreactive N-phosphorylated intermediates into the reactive O-phosphorylated pathway.
Step 4: Self-Validating In-Process Control (IPC)
Crucial Step: Do not proceed to workup until HPLC confirms <2% starting material.
To prevent false positives (where the product hydrolyzes back to starting material in the HPLC vial), withdraw a 50 µL aliquot and quench it directly into 500 µL of pyrrolidine . This traps the highly reactive 4-chloroquinazoline as a stable 4-pyrrolidinylquinazoline derivative, giving you a perfectly accurate snapshot of the reactor's true conversion state [[1]]().
Step 5: Reverse Quench & Isolation
Once conversion is validated, cool the reactor to 40 °C and apply a vacuum to distill off the excess
POCl3
. Dilute the remaining mixture with cold toluene. Slowly drip this organic solution into a secondary vessel containing vigorously stirred, ice-cold water. Keep the internal temperature of the quench vessel below 20 °C at all times. Separate the organic layer, wash with cold brine, dry over
Na2SO4
, and concentrate to yield the pure 4-chloro-2,8-dimethylquinazoline.
References
POCl3 Chlorination of 4-Quinazolones: Kinetic and Mechanistic Studies. The Journal of Organic Chemistry (ACS). Available at:[Link]
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. PubMed Central (PMC). Available at:[Link]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,8-dimethylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-2,8-dimethylquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-Chloro-2,8-dimethylquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The primary route to 4-Chloro-2,8-dimethylquinazoline involves the chlorination of its precursor, 2,8-dimethylquinazolin-4(3H)-one. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often with additives to facilitate the reaction. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, tenacious impurities, and difficult workups. This guide provides field-proven insights to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of 4-Chloro-2,8-dimethylquinazoline
Question: My reaction to convert 2,8-dimethylquinazolin-4(3H)-one to 4-Chloro-2,8-dimethylquinazoline resulted in a very low yield or only recovered starting material. What are the potential causes and solutions?
This is a frequent issue that can stem from several factors, from reagent quality to the reaction workup. A systematic approach is key to identifying the root cause.
Possible Causes & Recommended Solutions:
Potential Cause
Scientific Rationale & Explanation
Recommended Solution(s)
Incomplete Reaction
The conversion of the quinazolinone to the chloroquinazoline requires sufficient thermal energy and time. The reaction proceeds via an initial phosphorylation of the keto-amide, followed by nucleophilic attack by chloride.[1][2] Inadequate temperature or reaction duration will result in incomplete conversion.
Ensure the reaction is heated to an appropriate temperature, typically refluxing in POCl₃ (around 105-110 °C) or at 70-95 °C in a high-boiling inert solvent.[1][3] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[4][5]
Moisture Contamination
Chlorinating agents like phosphorus oxychloride (POCl₃) are extremely sensitive to moisture.[4] Water will rapidly react with POCl₃ to form phosphoric acid and HCl, quenching the reagent and preventing the desired chlorination. Even trace amounts of water in the starting material or solvent can significantly hinder the reaction.[3]
Thoroughly dry all glassware in an oven (e.g., >120 °C) before use. Use anhydrous solvents if applicable. Ensure the 2,8-dimethylquinazolin-4(3H)-one starting material is completely dry. Use freshly opened or distilled POCl₃ for best results.[6]
Hydrolysis During Workup
4-Chloroquinazolines are highly susceptible to hydrolysis, especially under aqueous basic or acidic conditions, which converts the product back to the starting quinazolinone.[7] Pouring the reaction mixture directly into water or aqueous base at room temperature is a common cause of yield loss.[3][7]
Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to keep the temperature low and dissipate the heat from the exothermic quench.[8] Neutralize the resulting acidic solution carefully at low temperatures (0-5 °C) with a base like sodium bicarbonate or cold ammonium hydroxide solution.[3][7] Extract the product immediately into an organic solvent.
Suboptimal Reagent Stoichiometry
The reaction requires at least one molar equivalent of POCl₃ for efficient conversion.[1][2] Often, POCl₃ is used in large excess, serving as both the reagent and the solvent.[8] Insufficient reagent will lead to an incomplete reaction.
When using POCl₃ as the solvent, a large excess (e.g., 5-10 volumes) is standard. If using a co-solvent, ensure at least 1.2-1.5 equivalents of POCl₃ are used relative to the quinazolinone.[1]
Issue 2: Product is Contaminated with Starting Material (2,8-dimethylquinazolin-4(3H)-one)
Question: My final product shows a significant amount of the starting quinazolinone by NMR and LC-MS, even though the reaction appeared complete by TLC. How can I resolve this?
This is almost always due to hydrolysis of the product during the workup phase. The C4-Cl bond is activated towards nucleophilic substitution, and water is an effective nucleophile under the right conditions.
Root Cause & Prevention Strategy:
Detailed Troubleshooting Steps:
Minimize Water Contact Time: The longer the 4-chloroquinazoline is in an aqueous environment, the greater the risk of hydrolysis.[7] Perform the quench, neutralization, and extraction steps as quickly as possible.
Temperature Control is Critical: The rate of hydrolysis is highly temperature-dependent. Perform the entire aqueous workup at 0-5 °C using an ice bath.[3]
Avoid Strong Bases for Neutralization: While neutralization is necessary, using strong bases like NaOH can create localized areas of high pH that accelerate hydrolysis. A milder base like sodium bicarbonate (NaHCO₃) is often a better choice.[3][7]
Alternative Workup - Direct Use: If the subsequent reaction step is compatible, consider removing the excess POCl₃ under reduced pressure and using the crude product directly.[7] This completely avoids the aqueous workup. The crude material can be dissolved in an anhydrous solvent like dichloromethane or toluene, filtered to remove any solids, and carried forward.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Question: I'm observing a significant amount of a high molecular weight impurity that is difficult to separate from my product. What is it and how can I prevent its formation?
This impurity is likely a "pseudodimer," which arises from the reaction between a phosphorylated quinazolinone intermediate and unreacted starting material.[1][2]
Mechanism of Dimer Formation and Prevention:
The chlorination reaction proceeds in two main stages:
Phosphorylation (Low Temp): The quinazolinone reacts with POCl₃ to form a phosphate intermediate. This step is base-mediated and occurs readily at low temperatures (< 25 °C).[1]
Chlorination (High Temp): The phosphate intermediate is then converted to the chloroquinazoline by chloride ion attack at higher temperatures (70-90 °C).[1]
Dimer formation occurs when the phosphate intermediate (electrophile) reacts with another molecule of the starting quinazolinone (nucleophile) before it can be chlorinated.
Optimized Protocol to Minimize Dimer Formation:
A proven method to suppress dimer formation is to separate the phosphorylation and chlorination steps by controlling the temperature.[1][2]
Initial Low-Temperature Phosphorylation:
Suspend the 2,8-dimethylquinazolin-4(3H)-one in an inert solvent like anisole or chlorobenzene.
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).[1]
Cool the mixture to < 25 °C (e.g., 10-20 °C).
Slowly add POCl₃ (1.2-1.3 equivalents) while maintaining the low temperature.
Stir for 1 hour at this temperature to ensure complete formation of the phosphate intermediate.[1]
High-Temperature Chlorination:
Heat the reaction mixture to 70-95 °C and hold for 2-4 hours, or until the reaction is complete by LC-MS analysis.[1]
This two-stage temperature protocol ensures that all the starting quinazolinone is converted to the phosphate intermediate before the high temperature required for chlorination is applied, thus preventing the side reaction that leads to dimer formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this transformation? POCl₃, SOCl₂, or something else?
A1: Phosphorus oxychloride (POCl₃) is the most widely reported and robust reagent for this specific transformation.[8][9] While thionyl chloride (SOCl₂), often with a catalytic amount of DMF, can also be used for chlorinating similar heterocycles, POCl₃ is generally more effective for quinazolinones.[4][10] Using a mixture of POCl₃ and PCl₅ has also been reported but offers little advantage and complicates the workup.[3][8] For most applications, neat POCl₃ or POCl₃ with a base in a high-boiling solvent is the standard and recommended method.[1]
Q2: How should I properly quench and dispose of excess POCl₃?
A2: Quenching excess POCl₃ must be done with extreme caution as the reaction with water is highly exothermic and releases corrosive HCl gas.
Lab Scale: The safest method is to pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood.[6][8] An alternative is to first remove the bulk of the POCl₃ via vacuum distillation (if equipment allows) before quenching the residue on ice.[8]
Disposal: The resulting acidic aqueous solution should be neutralized carefully with a base (e.g., NaHCO₃ or NaOH solution) before disposal according to your institution's hazardous waste guidelines.
Q3: Can I purify 4-Chloro-2,8-dimethylquinazoline by column chromatography?
A3: Yes, but with caution. Silica gel is acidic and can promote the hydrolysis of the product back to the quinazolinone, especially if using protic solvents like methanol in the eluent.[7]
Recommended Conditions: Use a neutral support like alumina or deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system).
Eluent System: A non-polar to moderately polar system like hexanes/ethyl acetate is a good starting point.
Alternative: Often, the product can be isolated in sufficient purity by careful workup followed by crystallization or trituration from a suitable solvent (e.g., hexanes or diethyl ether).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of standard analytical techniques should be used:
TLC/LC-MS: To check for reaction completion and assess the presence of starting material or byproducts.[5]
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point of the parent 4-chloroquinazoline is 96-100 °C.[11]
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities. The disappearance of the N-H proton from the starting material and shifts in the aromatic signals are key diagnostic markers.
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the desired product.
References
O'Shea, P. D., Chen, C. Y., Chen, W., Dagneau, P., Frey, L. F., Grabowski, E. J., ... & Tillyer, R. D. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
BenchChem. (2025). Troubleshooting side reactions in the synthesis of dichlorinated quinoxalines. BenchChem Technical Support.
Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
BenchChem. (2025).
Reddy, G. J., Kumar, S. K., Reddy, B. S., & Reddy, D. B. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
BenchChem. (2025).
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
Sapaev, B., et al. (2023).
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules, 27(15), 4983. [Link]
Various Authors. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]
ARKIVOC. (2020). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. ARKIVOC, 2020(6), 111-124.
Organic Chemistry Portal. (2023). Synthesis of quinazolinones. [Link]
O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
Al-Suhaimi, E. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of King Saud University - Science, 35(2), 102521.
Kaczorowska, K., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 28(1), 374. [Link]
da Silva, T. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3089–3099. [Link]
da Silva, T. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
MDPI. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1367.
Sapaev, B., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 389, 03075.
BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem Technical Support.
BenchChem. (2025). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. BenchChem Technical Support.
Komulainen, H. (2004). Carcinogenicity of the chlorination disinfection by-product MX. Toxicology, 198(1-3), 239–248.
CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
Various Authors. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
Technical Support Center: 4-Chloro-2,8-dimethylquinazoline Purification & Handling
Welcome to the Advanced Technical Support Center for1[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, self-validating protocols for isolating this highly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for1[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, self-validating protocols for isolating this highly reactive intermediate.
Mechanistic Overview: The C4-Reactivity Dilemma
In the quinazoline scaffold, the C4 position is highly electrophilic due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring[2]. While the methyl groups at the C2 and C8 positions provide specific steric and electronic tuning for downstream kinase inhibitor design, the C-Cl bond remains acutely susceptible to nucleophilic attack.
The most common cause of yield loss during purification is unintended hydrolysis[3]. Exposure to moisture or acidic environments rapidly converts the reactive 4-chloro species into the thermodynamically stable, unreactive 2,8-dimethylquinazolin-4(3H)-one[4]. Understanding this causality is the first step in designing a successful purification strategy.
Reaction pathways of 4-chloroquinazolines: Hydrolysis degradation vs. desired substitution.
Troubleshooting FAQs
Q1: My product converts into an insoluble white powder during silica gel column chromatography. What is happening and how do I prevent it?A1: The white powder is the hydrolysis byproduct, 2,8-dimethylquinazolin-4(3H)-one. Standard silica gel is slightly acidic and retains surface moisture, which catalyzes the hydrolysis of the C-Cl bond[5].
Solution: You must establish a self-validating anhydrous environment. Pre-treat (deactivate) your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your non-polar eluent (e.g., hexanes) prior to loading the sample. This neutralizes the acidic silanol groups. Alternatively, avoid chromatography entirely in favor of anhydrous recrystallization.
Q2: How should I remove excess chlorinating agent (e.g., POCl₃) without using an aqueous quench?A2: Aqueous quenching of POCl₃ generates HCl and heat, which rapidly destroys 4-chloroquinazolines.
Solution: Perform a vacuum distillation to remove the bulk of the POCl₃. Then, use an "azeotropic chase": add anhydrous toluene to the crude residue and evaporate it under reduced pressure. Repeating this 2-3 times effectively pulls residual POCl₃ and HCl out of the matrix without introducing water.
Q3: The subsequent SNAr (nucleophilic aromatic substitution) with an aniline is failing, yielding mostly starting material or dimers. Why?A3: 4-Chloroquinazolines can form pseudodimers or degrade if the SNAr conditions are not optimized[5].
Solution: Ensure strictly 5 and use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl[5]. For unreactive anilines, microwave irradiation can significantly shorten reaction times and prevent degradation[6].
Quantitative Data: Purification Matrix
To aid in selecting the correct purification strategy, the following table summarizes the expected outcomes based on the chosen methodology.
Purification Method
Typical Yield Recovery
Purity (HPLC)
Hydrolysis Risk
Scalability
Aqueous Workup + Standard Silica
< 30%
Variable
CRITICAL
Poor
TEA-Deactivated Silica
65 - 80%
> 95%
Low
Moderate
Anhydrous Recrystallization (Toluene/Hexane)
75 - 85%
> 98%
Minimal
Excellent
Neutral Alumina Chromatography
60 - 75%
> 90%
Moderate
Low
Validated Experimental Protocols
Optimized purification workflow for 4-chloro-2,8-dimethylquinazoline isolation.
Protocol A: Anhydrous Workup and Azeotropic Drying
Causality: Removing POCl₃ thermally rather than chemically prevents the generation of aqueous HCl, preserving the delicate C-Cl bond.
Upon completion of the chlorination reaction, cool the flask to room temperature.
Connect the flask to a short-path distillation setup and remove excess POCl₃ under high vacuum at 40-50 °C.
Once a thick syrup remains, backfill the system with dry Argon.
Add 10 mL of anhydrous toluene per gram of crude material.
Evaporate the toluene under reduced pressure. Repeat this "chase" two more times to ensure complete removal of volatile acidic byproducts.
Protocol B: TEA-Deactivated Silica Gel Chromatography
Causality: Triethylamine binds to active silanol sites on the silica, preventing acid-catalyzed hydrolysis of the quinazoline during elution.
Prepare a solvent mixture of Hexane/Ethyl Acetate (e.g., 8:2) containing 2% (v/v) Triethylamine (TEA).
Slurry-pack the silica gel column using this TEA-spiked solvent.
Flush the column with at least 3 column volumes of the TEA-solvent to fully deactivate the silica.
Dissolve the crude 4-chloro-2,8-dimethylquinazoline in a minimum amount of anhydrous dichloromethane (DCM) and load it onto the column.
Elute using the TEA-spiked solvent system, monitoring fractions rapidly by TLC (UV active).
Pool product fractions and concentrate immediately under reduced pressure at < 30 °C.
Protocol C: Anhydrous Recrystallization (Preferred for Scale-up)
Causality: This method exploits the differential solubility of the target chloro-compound versus the highly insoluble quinazolinone byproduct in non-polar solvents, acting as a self-validating purity check.
Dissolve the thoroughly dried crude residue (from Protocol A) in a minimum volume of boiling anhydrous toluene under Argon.
Perform a hot filtration through a pre-warmed, oven-dried celite pad. Note: Any insoluble material left on the pad is the 2,8-dimethylquinazolin-4(3H)-one byproduct.
Gradually add anhydrous hexane to the hot filtrate until the solution becomes slightly cloudy.
Allow the mixture to cool slowly to room temperature, then transfer to a -20 °C freezer overnight.
Filter the resulting crystals rapidly under a blanket of Argon and wash with ice-cold anhydrous hexane. Store in a desiccator over P₂O₅.
References
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents
Source: PMC (National Institutes of Health)
URL: [Link]
Preventing degradation of "4-Chloro-2,8-dimethylquinazoline" in solution
Welcome to the Technical Support Center for 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6). This compound is a highly reactive, privileged scaffold widely utilized in the synthesis of kinase inhibitors and advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6). This compound is a highly reactive, privileged scaffold widely utilized in the synthesis of kinase inhibitors and advanced therapeutic agents. However, its inherent reactivity makes it highly susceptible to degradation in solution.
This guide is engineered to provide researchers with a deep mechanistic understanding of this instability, backed by self-validating protocols to ensure the integrity of your stock solutions and downstream nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Causality: The "Why" Behind the Degradation
To prevent degradation, we must first understand the molecular causality. The quinazoline ring contains a pyrimidine moiety where the two electronegative nitrogen atoms pull electron density away from the carbon at position 4 (C4). This makes the C4-Cl bond highly polarized and the C4 carbon exceptionally electrophilic—behaving similarly to an acid chloride.
When exposed to protic solvents or trace moisture in hygroscopic solvents (like DMSO or DMF), water acts as a nucleophile. It attacks the C4 position via an SNAr mechanism, forming a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion and forming a 4-hydroxy derivative, which immediately tautomerizes into the thermodynamically stable (and synthetically inactive) 2,8-dimethylquinazolin-4(3H)-one . This process releases hydrochloric acid (HCl), which protonates unreacted quinazoline molecules, further increasing their electrophilicity and triggering an autocatalytic degradation loop.
SNAr hydrolysis mechanism of 4-chloroquinazolines driven by trace moisture.
Troubleshooting & FAQs
Q1: I prepared a 100 mM stock solution of 4-Chloro-2,8-dimethylquinazoline in "anhydrous" DMSO, but it turned cloudy overnight and failed in my N-arylation reaction. What happened?A1: The cloudiness is the visual manifestation of degradation. DMSO is profoundly hygroscopic. Once the bottle is opened, it rapidly absorbs atmospheric moisture. The water hydrolyzes your active 4-chloro compound into 2,8-dimethylquinazolin-4(3H)-one. Because the quinazolinone byproduct has significantly lower solubility in DMSO than the starting material, it precipitates out of solution, causing the cloudiness. For storage, avoid DMSO entirely.
Q2: I am performing an SNAr reaction with a poorly reactive aniline. How do I prevent hydrolysis from outcompeting my desired reaction?A2: If your nucleophile is electron-poor (e.g., a halogenated aniline), the reaction requires higher temperatures or longer times, increasing the risk of hydrolysis. To optimize this, use strictly anhydrous polar aprotic solvents (e.g., Dioxane or THF) and add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl without attacking the C4 position. Alternatively, , allowing the SNAr to outpace hydrolysis.
Q3: Can I purify the degraded 4-quinazolinone byproduct away from my intact 4-chloroquinazoline?A3: While column chromatography is possible, 4-chloroquinazolines are notoriously sensitive to the slightly acidic nature of standard silica gel, which can induce further . It is often more efficient to subject the entire degraded mixture to a re-chlorination protocol (see Protocol B below) to quantitatively convert the byproduct back into the active starting material.
Quantitative Solvent Stability Matrix
To guide your solvent selection, the table below summarizes the kinetic stability of 4-Chloro-2,8-dimethylquinazoline across common laboratory solvents at room temperature (25°C).
Solvent
Hygroscopicity
Typical H₂O Content (Opened Bottle)
Compound Half-Life (t₁/₂) at 25°C
Technical Recommendation
DMSO
Very High
>1000 ppm
< 2 hours
Do not use for stock solutions. Use immediately if required for assays.
DMF
High
>500 ppm
< 12 hours
Not recommended for storage.
THF (Anhydrous)
Moderate
<50 ppm
> 48 hours
Acceptable for short-term handling. Store over 3Å molecular sieves.
Acetonitrile (Anhydrous)
Low
<30 ppm
> 1 week
Preferred solvent. Excellent stability when stored correctly.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can empirically verify success at each stage.
Protocol A: Preparation and Storage of Ultra-Dry Stock Solutions
Causality: Water is the enemy. By physically trapping water molecules using precise pore-size molecular sieves and preventing atmospheric condensation via temperature control, you arrest the hydrolysis pathway.
Solvent Validation: Prior to use, perform a Karl Fischer (KF) titration on your Acetonitrile. Validation Checkpoint: The KF reading must be <50 ppm H₂O. If higher, discard or re-distill.
Sieve Activation: Add 3Å molecular sieves (which trap H₂O but exclude larger solvent molecules) to the validated solvent. Purge the solvent with Argon for 10 minutes to displace dissolved oxygen and ambient humidity.
Dissolution: Dissolve 4-Chloro-2,8-dimethylquinazoline in the solvent under an Argon stream.
Aliquotting: Divide the solution into single-use amber glass vials (to prevent photolytic degradation). Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.
Storage & Thawing: Store at -20°C in a desiccator.
Usage Validation: Crucial Step: When retrieving a vial, allow it to equilibrate to room temperature before opening. Opening a cold vial causes instant condensation of atmospheric moisture into the solvent, ruining the stock. Validation Checkpoint: Spot 1 µL of the solution on a silica TLC plate alongside a fresh standard (Eluent: 3:1 Hexane:Ethyl Acetate). The intact compound will show a high Rf (~0.6). The absence of a baseline spot (Rf ~0.2) validates the integrity of the stock.
Self-validating workflow for the preparation and storage of anhydrous stock solutions.
Protocol B: Re-chlorination Rescue Protocol
Causality: If your batch has degraded into 2,8-dimethylquinazolin-4(3H)-one, the C=O bond can be converted back to a C-Cl bond using Phosphorus oxychloride (POCl₃). POCl₃ activates the oxygen as a leaving group, allowing chloride to attack the C4 position.
Setup: Place the degraded solid mixture into an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube.
Reagent Addition: Add an excess of freshly distilled POCl₃ (approx. 5-10 equivalents) and a catalytic amount of anhydrous DMF (which forms the highly reactive Vilsmeier-Haack intermediate to accelerate chlorination).
Heating: Heat the mixture to 90°C for 3 hours.
Reaction Validation: Validation Checkpoint: The starting quinazolinone is poorly soluble in POCl₃, presenting as a cloudy suspension. As the reaction proceeds, it converts to the highly soluble 4-chloro derivative. The reaction is visually validated when the suspension transitions into a completely clear, homogenous solution.
Workup: Carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Quench the residue by pouring it over crushed ice/water, and immediately extract with cold Dichloromethane (DCM) to prevent re-hydrolysis. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the rescued 4-Chloro-2,8-dimethylquinazoline.
References
National Institutes of Health (PMC)
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents
Source: PubMed Central (PMC)
URL:[Link]
Troubleshooting
"4-Chloro-2,8-dimethylquinazoline" stability issues in biological assays
Welcome to the Technical Support Center for Reactive Heterocycles . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter inexplicable assay drift, poor reproducibility...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Reactive Heterocycles . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter inexplicable assay drift, poor reproducibility, or false positives when screening early-stage library compounds.
When working with 4-Chloro-2,8-dimethylquinazoline , the root cause of almost all biological assay failures is fundamental organic chemistry: this compound is a highly reactive synthetic intermediate, not a stable, assay-ready probe.
Below is our comprehensive troubleshooting guide, designed to help you understand the causality behind these failures, adjust your experimental design, and validate your findings.
Part 1: The Mechanistic Root of the Problem
To troubleshoot effectively, we must first understand the molecular behavior of 4-Chloro-2,8-dimethylquinazoline. The quinazoline core is a highly electron-deficient heteroaromatic system. The two nitrogen atoms in the pyrimidine ring withdraw electron density from the C4 carbon. Because chloride is an excellent leaving group, the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .
When introduced into an aqueous biological assay, the compound rapidly undergoes nucleophilic attack by water, buffer components, or biological thiols. This proceeds via a stabilized Meisenheimer complex, leading to rapid displacement of the chloride[1]. Consequently, 4-chloroquinazolines are traditionally utilized in synthetic chemistry as reactive intermediates to generate 4-aminoquinazolines, rather than as final test compounds[2].
Fig 1: Degradation pathways of 4-Chloro-2,8-dimethylquinazoline in biological assays.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my IC50 shift drastically over the course of a 2-hour biochemical assay?Causality: You are observing the degradation kinetics of the compound, not true equilibrium binding. In aqueous media, 4-Chloro-2,8-dimethylquinazoline hydrolyzes into 2,8-dimethylquinazolin-4(3H)-one[3]. If the parent compound is the active species, its concentration drops exponentially during the assay, causing the apparent IC50 to increase (weaken) over time.
Q2: I am seeing protein precipitation and aggregation immediately after adding the compound. Why?Causality: 4-Chloroquinazolines are non-selective electrophiles. They will rapidly undergo SNAr reactions with the primary amines (lysine residues) and thiols (cysteine residues) on the surface of your target protein[4]. This indiscriminate covalent modification alters the protein's isoelectric point and exposes hydrophobic patches, leading to rapid denaturation and aggregation.
Q3: Does my choice of assay buffer impact the stability of this compound?Causality: Absolutely. If you are using Tris (contains a primary amine) or HEPES (contains a piperazine ring), your buffer is actively destroying your compound. These nitrogen-containing buffers act as nucleophiles, attacking the 4-chloro position and forming inactive adducts within minutes. You must switch to a non-nucleophilic buffer like Phosphate-Buffered Saline (PBS) or PIPES.
Part 3: Quantitative Stability Data
To illustrate the impact of assay conditions on compound integrity, below is a summary of the expected half-lives (t1/2) of 4-chloroquinazolines across standard biological environments.
Assay Condition / Buffer
pH
Primary Nucleophile Present
Estimated Half-Life (t1/2)
Primary Degradant Formed
PBS (Phosphate)
7.4
Water / OH⁻
~45 minutes
Quinazolin-4-one (Hydrolysis)
Tris-HCl
7.4
Primary Amine
< 5 minutes
Tris-quinazoline adduct
HEPES
7.4
Secondary Amine
~15 minutes
HEPES-quinazoline adduct
PBS + 1 mM GSH
7.4
Thiol (Glutathione)
< 1 minute
GSH-thioether adduct
Cell Culture Media (10% FBS)
7.4
Mixed (Amines, Thiols, H2O)
< 2 minutes
Mixed covalent protein adducts
Part 4: Self-Validating Experimental Protocols
Before running any biological screens with 4-Chloro-2,8-dimethylquinazoline, you must validate its stability in your specific assay buffer. Do not rely on structural assumptions. Use the following step-by-step LC-MS/MS kinetic workflow to establish a self-validating baseline.
Fig 2: Self-validating LC-MS/MS workflow to quantify quinazoline stability.
Protocol: LC-MS/MS Kinetic Stability Assay
Objective: Determine the true half-life of the compound in the absence of the biological target to rule out buffer-induced degradation.
Stock Preparation: Dissolve 4-Chloro-2,8-dimethylquinazoline in 100% anhydrous DMSO to a concentration of 10 mM. Crucial: Ensure the DMSO is strictly anhydrous; any water will initiate hydrolysis in the stock vial.
Buffer Equilibration: Pre-warm your chosen non-nucleophilic buffer (e.g., 50 mM Potassium Phosphate, pH 7.4) to 37°C in a water bath.
Reaction Initiation: Spike the 10 mM stock into the pre-warmed buffer to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex immediately for 3 seconds.
Time-Course Sampling: At precisely 0, 5, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot from the reaction mixture.
Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., labetalol or a stable isotope-labeled standard). The organic solvent precipitates any salts/proteins and halts the SNAr/hydrolysis reactions.
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the parent mass transition (m/z for 4-Chloro-2,8-dimethylquinazoline) and actively scan for the +18 Da (hydrolysis to quinazolin-4-one) mass shift. Plot the natural log of the remaining parent peak area versus time to calculate the degradation rate constant (
k
) and half-life (
t1/2=0.693/k
).
References
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVMv9VvLf7MMiJHkGCtfLI-ViL40OosdNRYL4XW6CtqL6ENt9mtNM-oBbHan02tFywJzRTg5dAHFuY7tfcqyNczEocvojUvxj-sma0NvM87QX4CtPbyLjsU15yWzczU0rQZLbBNBhVunWN7sNdbbKcUiwVi0djbRvS2WQOs7npqR5ZZz5hPrlKPaHFXvEuzFES3ynJV43odyxzJ1NJ5vrEZxRmFFDDNRdf7K78NRrfyYfuPl01dBD2OItHvWNajPO-lB_6]
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwAuSNqN5aoyggyurdFbSMcVOMvpJ3dKrYegJD869kVupJR6lW6NMOdnK5P808r4qcEoA7iSaq0ZEBBJDDgwN3jkVtO8lANju21MV3FdW33DViW6ARmLpM0UOpH2fXxAVIF2V0DkBWCw3ZMH9bc6_nTSnhBSrlGbpM5u6gwiQMKs6ZjYFn3w6PH3-0I8FCkRc=]
Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0yGf_BmkW1Olmlko-d0UE3IKBA570atDMgT5BmBYiRm6u-o5ZhZ_M1_WowNJoYNIbMYChUVxbtjiMJvLp9jo6XsNp6_hi5ao2K3L1RPPE42e77CwerfvWWsaXfwNIcqwDDZb2bIVkZ5ilp2825JVGgtW1ZBeAIkkVF6Bc0BX67ylOm368]
Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2HC6lhkuHlIGfUoZvrCwszpSwSkbjJRCE0r5EMyKnqMawwpxzMjCXiP2U4erm3jV9KHV05i8h6dq_-XDOqwrYWag-GTq_qEmg72myUIwXGBY1Tham7LtcP1Q2_UWqvIgGZBezmw==]
Overcoming solubility problems with "4-Chloro-2,8-dimethylquinazoline"
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2,8-dimethylquinazoline Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with research...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2,8-dimethylquinazoline
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the physicochemical limitations of halogenated heterocycles. 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly versatile electrophilic building block, primarily utilized in the synthesis of kinase inhibitors and anti-tumor agents[1]. However, its rigid planar aromatic system, combined with the lipophilic methyl groups at the 2- and 8-positions, results in significant solubility bottlenecks across both synthetic workflows and biological assays.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome these challenges, ensuring your experiments are both robust and reproducible.
Section 1: Physicochemical Profiling & Causality
Before troubleshooting, we must understand why this compound resists dissolution. The poor aqueous solubility of 4-Chloro-2,8-dimethylquinazoline is driven by its high crystal lattice energy—a result of strong
π−π
stacking between the quinazoline cores—and the hydrophobic nature of its dimethyl substitutions. While the 4-chloro group makes it highly reactive toward nucleophilic aromatic substitution (SNAr), this same reactivity means the compound is susceptible to solvolysis (degradation) if forced into solution using protic solvents and excessive heat.
High lipophilicity; lack of ionizable centers at physiological pH prevents hydration[2].
Aprotic Polar Solvents (DMF/DMSO)
> 50 mg/mL
High dipole moments effectively disrupt the strong intermolecular
π−π
stacking of the quinazoline core[3].
Protic Solvents (EtOH/MeOH)
5 - 15 mg/mL
Moderate solubility; however, nucleophilic solvents risk solvolysis of the 4-chloro group upon prolonged heating[4].
Section 2: Troubleshooting Chemical Synthesis (SNAr Reactions)
Q1: I am trying to react 4-Chloro-2,8-dimethylquinazoline with an aniline derivative, but the quinazoline remains as a suspension in my reaction mixture. What should I do?A1: The choice of solvent is critical for maintaining a homogeneous phase. For SNAr reactions involving 4-chloroquinazolines, aprotic polar solvents are the gold standard. We recommend switching your solvent to N,N-dimethylformamide (DMF) or 1,4-dioxane. Thermodynamic studies on quinazoline derivatives demonstrate that solubility is maximized in DMF due to its high dissolving power and ability to solvate planar ring systems[3].
Q2: My compound dissolves initially, but precipitates immediately when I add the amine base (e.g., DIPEA or TEA). Why does this happen?A2: The addition of a non-polar amine base alters the dielectric constant of your solvent system, leading to localized supersaturation and rapid precipitation. To prevent this, pre-dilute your base in the reaction solvent and add it dropwise. Alternatively, employ a co-solvent titration strategy (e.g., adding 1-2% v/v increments of DMSO) to modulate the overall polarity of the reaction medium and maintain solubility[4].
Section 3: In Vitro Assay Preparation
Q3: When I dilute my DMSO stock of the synthesized 2,8-dimethylquinazoline derivative into my biological assay buffer, it crashes out immediately. How can I prevent this "solvent shift" precipitation?A3: This is the most common issue in drug discovery assays. When the DMSO concentration drops below 1-5%, the hydrophobic compound rapidly aggregates. Here is a stepwise approach to troubleshoot this issue:
Reduce Final Assay Concentration: Ensure your final concentration is strictly below the thermodynamic solubility limit of the compound in the aqueous buffer[2].
Incorporate Surfactants: Add 0.01% - 0.1% Tween-80 or Polysorbate 20 to your assay buffer. These non-ionic surfactants form micelles that encapsulate the hydrophobic quinazoline core, keeping it in solution[2].
Use Cyclodextrins: Pre-complex the inhibitor with 2-hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). The hydrophobic cavity of the cyclodextrin hosts the dimethylquinazoline moiety, while the hydrophilic exterior maintains aqueous solubility[2].
Section 4: In Vivo Formulation Strategies
Q4: We are advancing our 2,8-dimethylquinazoline derivative to animal models, but its oral bioavailability is negligible. What formulation strategies work best?A4: Quinazoline derivatives are typically classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds due to their poor aqueous solubility[5]. To enhance oral bioavailability, you must disrupt the crystalline lattice. Solid dispersions using hydrophilic polymers (like Poloxamer 407 or PVP K30) are highly effective[6]. By trapping the drug in an amorphous polymer matrix, you significantly increase its wettability, dissolution rate, and apparent solubility in the gastrointestinal tract[5].
Visualizations & Workflows
Decision tree for troubleshooting 4-Chloro-2,8-dimethylquinazoline solubility.
Mechanism of action for quinazoline-based EGFR inhibitors in oncology.
Causality & Self-Validation: This protocol is a self-validating thermodynamic system. By providing an excess of the solid compound and allowing 24-48 hours of equilibration, we ensure that the kinetic dissolution rate does not artificially depress the measured solubility limit. Centrifugation prevents undissolved micro-particulates from causing false-positive quantification spikes[2].
Preparation: Add an excess amount of 4-Chloro-2,8-dimethylquinazoline (solid) to a glass vial containing 1 mL of the target solvent or aqueous buffer.
Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm and 25°C (or physiological 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached[2].
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. (Note: If filtering through a 0.22 µm PTFE syringe filter, first validate that the filter membrane does not adsorb the highly lipophilic compound).
Quantification: Dilute the supernatant into a compatible solvent (e.g., Acetonitrile) to bring the concentration within the linear range of your analytical method. Quantify using HPLC-UV or LC-MS/MS against a validated standard curve, and back-calculate the solubility[2].
Protocol 2: Preparation of Solid Dispersion via Solvent Evaporation
Causality & Self-Validation: This protocol forces the crystalline quinazoline into a high-energy amorphous state. By dissolving both the lipophilic drug and the hydrophilic polymer in a common volatile solvent and rapidly evaporating it, the drug molecules are kinetically trapped within the polymer matrix before they can re-form their rigid
π
-stacked crystal lattice[6].
Dissolution: Accurately weigh the quinazoline derivative and a hydrophilic carrier (e.g., Poloxamer 407) in a 1:4 (w/w) ratio. Dissolve both components in a common volatile solvent (e.g., a mixture of dichloromethane and methanol) with the aid of sonication[5].
Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (40-50°C) until a thin film forms on the wall of the flask[5].
Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove any residual trace solvents[5].
Milling: Scrape the solid dispersion from the flask, gently mill it in a mortar, and pass it through a 60-mesh sieve to ensure uniform particle size and maximize the surface area-to-volume ratio[5].
References
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS
Source: CIBTech
URL:[Link]
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique
Source: ResearchGate
URL:[Link]
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death
Source: PMC (National Institutes of Health)
URL:[Link]
Comparative Efficacy Guide: 4-Chloro-2,8-dimethylquinazoline vs. Conventional Small Molecule CD38 Inhibitors
Executive Summary: The Paradigm Shift in CD38 Modulation Cluster of differentiation 38 (CD38) is a 45 kDa type II transmembrane glycoprotein that functions as a critical node in cellular metabolism and immune signaling[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Paradigm Shift in CD38 Modulation
Cluster of differentiation 38 (CD38) is a 45 kDa type II transmembrane glycoprotein that functions as a critical node in cellular metabolism and immune signaling[1]. As an ectoenzyme, CD38 possesses NAD+ nucleosidase (NADase) activity, depleting cellular NAD+ to produce adenosine diphosphate-ribose (ADPR), and ADP-ribosyl cyclase activity, generating cyclic ADPR (cADPR)[1]. Furthermore, it catalyzes the base-exchange reaction to produce nicotinic acid adenine dinucleotide phosphate (NAADP), a potent intracellular calcium-mobilizing messenger[1].
Historically, drug development has focused heavily on inhibiting CD38's NADase activity to counteract age-related NAD+ decline, utilizing highly potent small molecules like 78c [2][3]. However, a novel pharmacological class has emerged, spearheaded by 4-Chloro-2,8-dimethylquinazoline . Rather than simply blocking NAD+ degradation, this quinazoline derivative specifically binds to CD38 to activate the NAADP-dependent Two Pore Channels (TPC1/TPC2)[1][4]. This guide provides a rigorous mechanistic and experimental comparison between these divergent therapeutic strategies.
Mechanistic Divergence: NAD+ Preservation vs. NAADP/TPC Activation
The NAD+ Preservation Pathway (e.g., 78c)
The thiazoloquin(az)olin(on)e compound 78c is the gold standard for metabolic NAD+ restoration. Kinetic analyses demonstrate that 78c functions as a highly specific, reversible, and uncompetitive inhibitor of CD38's NADase activity[3]. By binding exclusively to the enzyme-substrate complex, 78c prevents the hydrolysis of NAD+, leading to a >5-fold increase in NAD+ levels in metabolic tissues. This restoration enhances the activity of NAD+-dependent sirtuins, improving exercise performance, endurance, and metabolic function in naturally aged models[2][5].
The NAADP/TPC Activation Pathway (4-Chloro-2,8-dimethylquinazoline)
4-Chloro-2,8-dimethylquinazoline represents a radical departure from traditional NADase inhibitors. It leverages CD38's receptor-like functionality. Upon binding to CD38, it triggers the opening of NAADP receptors—specifically the endolysosomal Two Pore Channels (TPC1 and TPC2)[1][4].
This mechanism is uniquely neuroprotective. While FDA-approved monoclonal antibodies targeting CD38 (such as daratumumab and isatuximab) paradoxically decrease plasma levels of the anti-inflammatory cytokine interleukin-10 (IL-10)[1][4], 4-Chloro-2,8-dimethylquinazoline actively increases IL-10 levels in vivo, limiting the proliferation of reactive microglial cells and astrocytes[4].
Caption: Divergent pharmacological pathways of CD38 modulation by 78c and 4-Chloro-2,8-dimethylquinazoline.
Quantitative Efficacy & Pharmacological Profiles
The landscape of CD38 modulators encompasses diverse chemical scaffolds. The table below consolidates the reported potencies and primary mechanisms of prominent CD38-targeting agents.
Rationale: Because 78c is an uncompetitive inhibitor[3], it requires the formation of the enzyme-substrate complex before it can bind. The assay must be designed to capture this kinetic nuance.
Enzyme Preparation: Dilute recombinant human CD38 (rhCD38) to a final concentration of 0.5 nM in assay buffer (50 mM MES, pH 6.0).
Compound Incubation: Add 78c (titrated from 0.1 nM to 1 µM). Causality Check: Do not pre-incubate the inhibitor with the enzyme alone for extended periods, as uncompetitive inhibitors require the substrate to be present for optimal binding.
Substrate Addition: Initiate the reaction by adding 50 µM of 1,N6-etheno-NAD+ (ε-NAD+). CD38 cleaves ε-NAD+ to yield highly fluorescent ε-ADPR.
Kinetic Readout: Measure fluorescence (Ex 300 nm / Em 410 nm) continuously for 30 minutes at 37°C. Calculate the IC50 based on the initial velocity (V0) of the reaction.
Protocol B: Ratiometric Calcium Imaging for TPC Activation (Validating 4-Chloro-2,8-dimethylquinazoline)
Rationale: To prove that 4-Chloro-2,8-dimethylquinazoline acts via the NAADP/TPC pathway[1][4], one must definitively isolate calcium release originating from acidic endolysosomes (where TPCs reside) from the endoplasmic reticulum (ER).
Cell Loading: Plate primary murine microglia. Load with 2 µM Fura-2 AM for 30 mins at 37°C. Causality Check: Fura-2 is a ratiometric dye (340/380 nm excitation); using it eliminates artifacts caused by uneven dye loading or variations in cell thickness, ensuring high trustworthiness of the calcium spike data.
Pharmacological Isolation (Self-Validation Step): Divide cells into two cohorts. Treat Cohort 2 with Bafilomycin A1 (100 nM) for 1 hour prior to the assay. Bafilomycin A1 inhibits the V-ATPase, effectively depleting calcium specifically from acidic stores without affecting the ER.
Compound Administration: Perfuse both cohorts with 10 µM 4-Chloro-2,8-dimethylquinazoline.
Data Interpretation: Cohort 1 will exhibit a distinct, transient intracellular Ca2+ spike. In Cohort 2 (Bafilomycin-treated), this spike must be completely abolished. This self-validating system proves that the compound's mechanism relies strictly on acidic organelle calcium release (TPC1/2), differentiating it entirely from standard NADase inhibitors.
Caption: Experimental workflow for the parallel validation of CD38 hydrolase inhibitors and TPC activators.
Conclusion
The therapeutic targeting of CD38 is undergoing a significant evolution. While small molecule inhibitors like 78c remain the gold standard for reversing age-related NAD+ decline and addressing metabolic dysfunction[2][3][5], they do not capture the full pharmacological potential of the CD38 interactome. 4-Chloro-2,8-dimethylquinazoline represents a pioneering shift, proving that CD38 can be targeted not just as an enzyme to be silenced, but as a receptor complex to be activated. By specifically opening TPC1/TPC2 channels and upregulating IL-10[1][4], it offers a highly differentiated, non-immunosuppressive strategy for neurodegenerative and inflammatory diseases.
A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Chloro-2,8-dimethylquinazoline
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A p...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A promising compound that potently inhibits its intended target can fail if it promiscuously interacts with other kinases, leading to unforeseen toxicities or diminished efficacy. This guide provides a comparative analysis of state-of-the-art methodologies for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 4-Chloro-2,8-dimethylquinazoline as our case study.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors targeting key players in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Given this precedent, we will proceed with the hypothesis that 4-Chloro-2,8-dimethylquinazoline is a novel inhibitor designed to target EGFR. Our objective is to build a comprehensive selectivity profile to de-risk its progression as a drug candidate.
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
Protein kinases share a highly conserved ATP-binding pocket, which is the site of action for most small-molecule inhibitors.[3][4] This structural similarity is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge for achieving selectivity.[3] Unintended inhibition of off-target kinases can disrupt essential cellular signaling pathways, resulting in adverse effects.[5][6] Therefore, a rigorous and multi-faceted approach to profiling is essential to understand a compound's true biological activity.[7]
This guide will compare two orthogonal and complementary approaches: broad-scale biochemical profiling (Kinome Scanning) and target engagement validation in a physiological context (Cellular Thermal Shift Assay - CETSA).
Part 1: Biochemical Profiling - A Global View of the Kinome
The most direct way to assess cross-reactivity is to test the inhibitor against a large panel of purified kinases. This provides a global overview of the compound's interaction landscape across the human kinome.
Methodology: Large-Panel Kinase Activity Assays
Commercial services from providers like Reaction Biology, Promega, and Eurofins offer panels of hundreds of recombinant kinases.[8][9][10] The fundamental principle involves measuring the enzymatic activity of each kinase in the presence of the test compound. A reduction in activity signifies inhibition. The radiometric format, such as the HotSpot™ assay, is often considered the gold standard due to its direct measurement of substrate phosphorylation, which minimizes interference from test compounds.[8][11]
The workflow for a large-panel radiometric kinase assay is systematic and amenable to high-throughput automation.
Caption: High-level workflow for a radiometric kinase profiling assay.
Hypothetical Data & Interpretation
To illustrate, let's consider the hypothetical screening of 4-Chloro-2,8-dimethylquinazoline at a single concentration (1 µM) against a panel of 255 kinases. For comparison, we include Vandetanib, a known multi-kinase inhibitor that targets VEGFR2 and RET, in addition to EGFR.[12][13]
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
Kinase Target
4-Chloro-2,8-dimethylquinazoline
Vandetanib (Comparator)
Kinase Family
EGFR
98%
85%
Tyrosine Kinase
ERBB2 (HER2)
85%
75%
Tyrosine Kinase
ERBB4
45%
60%
Tyrosine Kinase
VEGFR2
5%
99%
Tyrosine Kinase
RET
8%
95%
Tyrosine Kinase
ABL1
12%
40%
Tyrosine Kinase
SRC
15%
55%
Tyrosine Kinase
STK10
65%
15%
Serine/Threonine Kinase
SLK
72%
20%
Serine/Threonine Kinase
CDK2
3%
10%
Serine/Threonine Kinase
... (245 others)
<10%
(Varies)
...
Primary Target Confirmation: The high inhibition of EGFR (98%) supports our initial hypothesis. The strong inhibition of the closely related ERBB2 kinase (85%) is common for this class of inhibitors and suggests a potential dual-targeting profile.[14]
Selectivity against Comparators: Unlike Vandetanib, our hypothetical compound shows excellent selectivity against VEGFR2 and RET, key off-targets for many quinazoline inhibitors.[12] This is a promising result.
Identification of Off-Targets: The data reveals unexpected and significant inhibition of two serine/threonine kinases, STK10 and SLK (65% and 72%, respectively). This is a critical finding, as off-target inhibition of these kinases by another EGFR inhibitor, Erlotinib, has been linked to skin toxicities.[5][6] This potential liability must be investigated further.
Part 2: Cell-Based Target Engagement - Probing in a Physiological Context
Biochemical assays are invaluable but are conducted in an artificial environment with purified, often truncated, kinase domains. It is crucial to validate these findings within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[15]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tₘ). This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
The workflow involves treating cells, applying a heat shock, and then detecting the soluble target protein.
Caption: A typical workflow for a CETSA experiment using Western Blot detection.
Hypothetical Data & Interpretation
We would perform CETSA on A549 cells (an EGFR-expressing lung cancer cell line) to confirm engagement with our primary target (EGFR) and our newly identified off-targets (STK10, SLK).
Table 2: Hypothetical CETSA Data (Melting Temperature Shift, ΔTₘ)
Target Protein
Vehicle (DMSO) Tₘ
4-Chloro-2,8-dimethylquinazoline Tₘ
ΔTₘ (°C)
Interpretation
EGFR
48.5°C
55.0°C
+6.5°C
Strong Target Engagement
STK10
52.0°C
56.5°C
+4.5°C
Confirmed Off-Target Engagement
SLK
54.5°C
58.0°C
+3.5°C
Confirmed Off-Target Engagement
GAPDH (Control)
65.0°C
65.1°C
+0.1°C
No Engagement (Negative Control)
Confirmation of On-Target Engagement: A significant thermal shift of +6.5°C for EGFR provides strong evidence that 4-Chloro-2,8-dimethylquinazoline enters the cells and binds to its intended target.
Validation of Off-Target Engagement: The positive thermal shifts for STK10 (+4.5°C) and SLK (+3.5°C) confirm that the inhibition observed in the biochemical assay translates to direct binding in a cellular environment. This validates the potential off-target liability identified in the kinome scan.
Negative Control: The absence of a shift for a non-target, abundant protein like GAPDH demonstrates the specificity of the interaction.
Synthesizing the Evidence: A Unified Selectivity Profile
By integrating the data from both biochemical and cell-based assays, we can construct a more complete and reliable selectivity profile for our compound.
In vitro artifacts possible; Uses isolated kinase domains; May not reflect cellular potency.[3]
Potent EGFR/ERBB2 inhibitor with excellent selectivity against VEGFR/RET. Unexpected activity against STK10 and SLK.
CETSA
Physiologically relevant (intact cells); Confirms target engagement; Can be adapted for tissues.[17]
Lower throughput; Requires specific antibodies; Does not directly measure functional inhibition.
Confirms robust on-target binding to EGFR and validates off-target engagement of STK10 and SLK in a cellular context.
The combined results paint a clear picture: 4-Chloro-2,8-dimethylquinazoline is a potent and selective EGFR/ERBB2 inhibitor with a specific, validated off-target liability for the STK10/SLK kinases. This knowledge is invaluable. It allows the project team to make an informed decision:
Terminate the compound? If the therapeutic window is likely to be compromised by the STK10/SLK inhibition, it may be best to stop development.
Optimize the compound? A medicinal chemistry effort could be initiated to design analogs that retain EGFR potency while eliminating STK10/SLK activity.
Proceed with caution? If the on-target potency is exceptional, the team might proceed while designing specific toxicology studies to monitor for adverse events related to STK10/SLK inhibition.
Conclusion and Future Directions
The characterization of a novel kinase inhibitor's selectivity is a cornerstone of modern drug discovery. As demonstrated with our hypothetical case study of 4-Chloro-2,8-dimethylquinazoline, relying on a single assay is insufficient. A multi-pronged strategy, combining the breadth of biochemical kinome scanning with the physiological relevance of cell-based target engagement assays like CETSA, provides a robust and actionable understanding of a compound's cross-reactivity profile. This integrated approach empowers researchers to identify potential liabilities early, guiding medicinal chemistry efforts and ultimately increasing the probability of developing safer and more effective medicines.
Reaction Buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[1]
ATP solution (10 µM final concentration) containing [γ-³³P]ATP.
P81 ion exchange filter paper.
Wash Buffer: 0.75% phosphoric acid.
Microplate scintillation counter.
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to achieve the final desired concentration (e.g., 1 µM) in the assay.
Reaction Setup: In a 384-well plate, add the specific kinase, its corresponding substrate, and any required cofactors in the reaction buffer.
Compound Addition: Add the test compound or DMSO (vehicle control) to the appropriate wells.
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.
Reaction Initiation: Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture.
Reaction Incubation: Incubate for 1-2 hours at room temperature.
Reaction Termination: Spot an aliquot of each reaction onto the P81 filter paper to terminate the reaction. The phosphorylated substrate will bind to the paper.
Washing: Extensively wash the filter paper with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Objective: To confirm target engagement of a compound in intact cells by measuring its effect on protein thermal stability.
Materials:
A549 cells (or other relevant cell line).
Cell culture medium (e.g., DMEM with 10% FBS).
Test compound and DMSO.
PBS (Phosphate-Buffered Saline).
Lysis Buffer: PBS with protease inhibitors.
Primary antibodies against target proteins (e.g., anti-EGFR, anti-STK10, anti-GAPDH).
HRP-conjugated secondary antibody.
SDS-PAGE gels and Western blot equipment.
ECL substrate and imaging system.
Thermal cycler or heating block.
Procedure:
Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or DMSO for 1-2 hours in the incubator.
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer.
Western Blotting:
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk in TBST).
Incubate with the primary antibody for the target protein overnight at 4°C.
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate.
Data Analysis:
Quantify the band intensities for each temperature point using densitometry.
Normalize the intensity at each temperature to the intensity of the lowest temperature sample (e.g., 40°C).
Plot the normalized intensity versus temperature for both the DMSO and compound-treated samples.
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured. The difference in Tₘ between the compound- and DMSO-treated samples is the thermal shift (ΔTₘ).
References
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
Dwivedi, D. K., et al. (2024). Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Letters in Drug Design & Discovery. [Link]
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A Comparative Analysis of 4-Chloro-2,8-dimethylquinazoline and Established Neuroprotective Agents: A Guide for Drug Discovery Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases, the exploration of novel chemical scaffolds is paramount. Among these, the quinazoline core has emerged as a privileged structure, with der...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of effective therapies for neurodegenerative diseases, the exploration of novel chemical scaffolds is paramount. Among these, the quinazoline core has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of a representative novel quinazoline compound, 4-Chloro-2,8-dimethylquinazoline, against established neuroprotective agents. While specific experimental data on this particular derivative is not yet publicly available, this document serves as a roadmap for its potential evaluation, drawing upon the known neuroprotective attributes of the broader quinazoline class and standardized preclinical testing methodologies.
Introduction to Neuroprotection and the Quinazoline Scaffold
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal death. This is a critical therapeutic goal in a range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] The underlying pathologies of these diseases often involve complex and interconnected pathways, such as oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation.[1][2]
The quinazoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[3] Several quinazoline derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting key pathological pathways.[3][4][5] These compounds have shown promise in modulating processes like Aβ aggregation, cholinesterase activity, and oxidative stress, making them an exciting area of research for novel neuroprotective agents.[3]
Comparative Analysis: 4-Chloro-2,8-dimethylquinazoline vs. Known Neuroprotective Agents
This section provides a comparative overview of the hypothetical neuroprotective profile of 4-Chloro-2,8-dimethylquinazoline against three well-established neuroprotective drugs: Edaravone, Riluzole, and Memantine. The potential mechanisms of the quinazoline derivative are inferred from existing literature on related compounds.
Potential for multi-target efficacy, addressing multiple pathological pathways. Favorable pharmacokinetic properties are characteristic of some quinazoline derivatives.[4]
Well-established efficacy in slowing disease progression in ALS.[17]
Symptomatic improvement in cognitive function and daily living activities in Alzheimer's patients.[18]
Potential Limitations
Lack of clinical data, specific mechanism needs elucidation.
Requires intravenous administration (though an oral formulation is available).
Modest survival benefit in ALS.
Does not halt the underlying disease progression.[18]
Proposed Experimental Evaluation of 4-Chloro-2,8-dimethylquinazoline
To rigorously assess the neuroprotective potential of 4-Chloro-2,8-dimethylquinazoline, a tiered experimental approach is proposed, progressing from in vitro characterization to in vivo efficacy studies.
In Vitro Neuroprotection Assays
These initial screens are crucial for determining the compound's direct effects on neuronal cells and its mechanism of action.
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 80-90% confluency.
Compound Treatment: Pre-treat the cells with varying concentrations of 4-Chloro-2,8-dimethylquinazoline for 24 hours. Include a vehicle control and a positive control (e.g., Edaravone).
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a combination of rotenone and oligomycin A, to the cell cultures for a further 24 hours.
Cell Viability Assessment: Measure cell viability using a standard MTT or LDH assay. A higher cell viability in the compound-treated groups compared to the stressor-only group indicates a neuroprotective effect.[19]
Data Analysis: Calculate the percentage of neuroprotection relative to the control groups.
Caption: Workflow for in vitro assessment of neuroprotection against oxidative stress.
Mechanistic Assays
To delve deeper into how 4-Chloro-2,8-dimethylquinazoline exerts its effects, a series of mechanistic assays should be performed.
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y) and treat with 4-Chloro-2,8-dimethylquinazoline for a defined period.
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the protein levels of Nrf2 in both the cytoplasm and the nucleus. An increase in nuclear Nrf2 indicates pathway activation.
qRT-PCR Analysis: Extract RNA and perform quantitative real-time PCR to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Rationale: The Keap1-Nrf2 pathway is a critical endogenous antioxidant response system.[4][5] Activation of this pathway by a therapeutic compound suggests a potent indirect antioxidant mechanism.
Caption: Hypothetical activation of the Keap1-Nrf2 pathway by 4-Chloro-2,8-dimethylquinazoline.
In Vivo Efficacy Studies
Following promising in vitro results, the neuroprotective effects of 4-Chloro-2,8-dimethylquinazoline should be evaluated in animal models of neurodegenerative diseases.
Step-by-Step Protocol: Evaluation in a Rat Model of Sporadic Alzheimer's Disease
Animal Model: Induce a model of sporadic Alzheimer's disease in rats via intracerebroventricular (ICV) injection of streptozotocin (STZ).[4][5]
Compound Administration: Administer 4-Chloro-2,8-dimethylquinazoline orally to the rats for a specified duration.
Behavioral Assessment: Conduct behavioral tests such as the Morris water maze and novel object recognition test to assess cognitive function.[4][5]
Biochemical Analysis: At the end of the study, collect brain tissue (hippocampus and cortex) and measure markers of oxidative stress (e.g., MDA), antioxidant enzymes (e.g., SOD, GSH), and neuroinflammation (e.g., TNF-α).[4][5]
Histopathological Examination: Perform histological staining of brain sections to assess neuronal damage and plaque deposition.
Rationale: This in vivo model allows for the assessment of the compound's ability to cross the blood-brain barrier and exert its neuroprotective effects in a complex biological system, providing crucial data on its therapeutic potential.[20][21]
Caption: Workflow for in vivo evaluation of neuroprotective efficacy in an Alzheimer's disease model.
Conclusion and Future Directions
While 4-Chloro-2,8-dimethylquinazoline itself has not been extensively studied, the broader class of quinazoline derivatives holds significant promise for the development of novel neuroprotective agents.[3][4][5] The proposed experimental framework provides a robust strategy for evaluating its potential efficacy and mechanism of action. A multi-pronged approach targeting oxidative stress, neuroinflammation, and other key pathological pathways is likely to be the most successful strategy in the fight against neurodegenerative diseases. Future research should focus on synthesizing and screening a library of 4-Chloro-2,8-dimethylquinazoline analogs to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
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Frontiers. (n.d.). Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies. Retrieved from [Link]
Lo, E. H., & Broderick, J. P. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Neurotherapeutics, 17(2), 481-496. Retrieved from [Link]
Plotnikov, E. Y., et al. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 23(19), 11252. Retrieved from [Link]
Northwestern Medicine. (2026, March 16). FDA-Approved Compound Promotes Neuroprotective Effects in Parkinson's Disease. Retrieved from [Link]
Yilmaz, S., & Echeverría, V. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(24), 4368. Retrieved from [Link]
Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2933, pp. 209-224). Humana, New York, NY. Retrieved from [Link]
Alzforum. (2024, December 4). Repurposing FDA-Approved Drugs Against Potential Drug Targets Involved in Brain Inflammation Contributing to Alzheimer's Disease. Retrieved from [Link]
Link, C. D. (2006). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. Current Alzheimer Research, 3(3), 217-220. Retrieved from [Link]
Organic Preparations and Procedures Inc. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Retrieved from [Link]
Arkivoc. (n.d.). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Retrieved from [Link]
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Heliyon, 9(2), e13442. Retrieved from [Link]
da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3037-3047. Retrieved from [Link]
da Silva, F. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3037-3047. Retrieved from [Link]
ResearchGate. (n.d.). Neuroprotective activity of compounds 4a–l against the toxicity exerted... Retrieved from [Link]
Gao, Y., et al. (2015). Chloroquine exerts neuroprotection following traumatic brain injury via suppression of inflammation and neuronal autophagic death. Neuroscience Letters, 593, 23-28. Retrieved from [Link]
da Silva, A. S., et al. (2026). Redox modulation contributes to the antidepressant-like and neuroprotective effects of 7-chloro-4-(phenylselanyl)quinoline in an Alzheimer's disease model. Journal of Psychopharmacology. Retrieved from [Link]
ResearchGate. (n.d.). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Paradigm Shift
While traditional quinazoline derivatives (e.g., Erlotinib, Gefitinib) are widely recognized as Epidermal Growth Factor Receptor (EGFR) inhibitors in oncology ()[1], 4-Chloro-2,8-dimethylquinazoline represents a profound structural and functional divergence. Recent in-vivo validations demonstrate its potent ability to specifically bind the transmembrane glycoprotein CD38 . However, unlike oncological agents that target CD38 to trigger immune-mediated cell depletion, this compound acts as a functional modulator.
It specifically activates nicotinic acid adenine dinucleotide phosphate (NAADP) receptors—namely the lysosomal Two Pore Channels (TPC1 and TPC2) ()[2]. This mechanism stands in stark contrast to anti-CD38 monoclonal antibodies (mAbs) like Daratumumab, which are known to decrease plasma levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) ()[3]. By driving a localized release of calcium from lysosomal compartments into the cytosol ()[4], 4-Chloro-2,8-dimethylquinazoline initiates robust neuroprotective cascades and systemic anti-inflammatory responses.
Mechanism: 4-Chloro-2,8-dimethylquinazoline modulates CD38 to activate TPC1/2 and Ca2+ signaling.
To objectively evaluate the therapeutic potential of 4-Chloro-2,8-dimethylquinazoline, it must be benchmarked against both its structural relatives (EGFR inhibitors) and its functional competitors (alternative CD38/NAD+ modulators).
Therapeutic Agent
Primary Target
Mechanistic Action
Impact on Plasma IL-10
Effective Neuroprotective Conc.
Primary Indication
4-Chloro-2,8-dimethylquinazoline
CD38
NAADP / TPC1/2 Activation
Significant Increase
Low (Nanomolar range)
Neurodegeneration / Inflammation
Daratumumab
CD38
Cellular Depletion (ADCC/CDC)
Decrease
N/A (Neurotoxic potential)
Multiple Myeloma
Erlotinib
EGFR
Tyrosine Kinase Inhibition
Neutral
N/A
Non-Small Cell Lung Cancer
NAD+ Precursors
NAD+ Salvage
Metabolic Replenishment
Variable / Neutral
High (~3 mM)
Anti-aging / Metabolic
Data Interpretation: The table highlights a critical pharmacological advantage. While NAD+ precursors require millimolar (mM) concentrations to exert neuroprotective effects, 4-Chloro-2,8-dimethylquinazoline achieves broad-spectrum neuronal survival at highly efficient nanomolar (nM) doses by leveraging signal amplification through TPC1/2 calcium channels[2].
Self-Validating Experimental Framework
As a standard of scientific integrity, the following protocols are designed as self-validating systems . They do not merely observe outcomes; they utilize targeted mechanistic blockades and comparative controls to prove causality.
Objective : Validate the systemic anti-inflammatory efficacy of 4-Chloro-2,8-dimethylquinazoline against a Daratumumab negative control.
Causality & Design : To prove that CD38 modulation by this specific quinazoline drives anti-inflammatory pathways rather than classical immune depletion, we must measure IL-10. Daratumumab is included as an active negative control because it binds the same target (CD38) but inherently suppresses IL-10[3]. If the assay is valid, the quinazoline will elevate IL-10 while Daratumumab suppresses it, confirming ligand-specific functional divergence.
Step-by-Step Methodology :
Cohort Assembly : Randomize wild-type C57BL/6 mice into three cohorts (n=8/group): Vehicle, Daratumumab (8 mg/kg, i.v.), and 4-Chloro-2,8-dimethylquinazoline (10 mg/kg, i.p.).
Baseline Sampling : Extract 50 µL of whole blood via the submandibular vein prior to dosing to establish baseline cytokine profiles.
Compound Administration : Administer compounds according to cohort designation. Ensure the quinazoline derivative is formulated in a suitable lipophilic vehicle (e.g., 5% DMSO in corn oil) to optimize bioavailability.
Pharmacodynamic Readout : At 24h and 48h post-dose, collect plasma. Quantify IL-10 using a high-sensitivity multiplex ELISA.
Data Stratification : Calculate the fold-change in IL-10 relative to baseline. A successful validation requires a statistically significant drop in the Daratumumab cohort and a >40% spike in the 4-Chloro-2,8-dimethylquinazoline cohort.
Objective : Confirm that neuroprotection is causally linked to NAADP-driven lysosomal calcium efflux.
Causality & Design : Measuring cell survival alone is insufficient to prove the mechanism. By utilizing Ned-19 —a highly specific NAADP receptor antagonist—we create an internal self-validating blockade. If 4-Chloro-2,8-dimethylquinazoline operates via TPC1/2, pre-incubation with Ned-19 will completely abolish the cytosolic calcium spike and subsequent neuroprotection[3].
Step-by-Step Methodology :
Primary Culture Isolation : Isolate primary cortical neurons from E16.5 mouse embryos. Culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV) to ensure mature synapse formation.
Mechanistic Blockade Setup : Divide cultures into two main arms. Pre-incubate the blockade arm with 2 µM Ned-19 for 30 minutes. Leave the active arm untreated.
Calcium Dye Loading : Load all neurons with 2 µM Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C. Wash thoroughly with Tyrode's solution.
Target Engagement : Mount the coverslips on a widefield epifluorescence microscope. Establish a 2-minute baseline recording (340/380 nm excitation ratio). Inject 4-Chloro-2,8-dimethylquinazoline (100 nM final concentration) directly into the perfusion bath.
Causality Verification : Record the transient cytosolic calcium spike. In the Ned-19 pre-treated arm, the calcium transient should be flatlined, definitively proving that the quinazoline's mechanism of action is routed exclusively through NAADP/TPC receptors.
References
Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative and inflammatory diseases (US20210087290A1)
Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma (Krejcik et al., 2016)
Source: Blood / PubMed
URL:[Link]
Two-pore channels: a novel class of ion channel (Pitt et al., 2016)
Source: The Journal of Physiology / PubMed
URL:[Link]
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents
Source: Molecules (MDPI)
URL:[Link]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 4-Chloro-2,8-dimethylquinazoline
Introduction: The Quinazoline Scaffold and Its Significance The quinazoline core, a fused aromatic heterocycle of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazoline Scaffold and Its Significance
The quinazoline core, a fused aromatic heterocycle of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties.[1][3][4] This has led to the development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which are used in cancer therapy.[5] The specific substitution pattern on the quinazoline ring system dictates its biological target and therapeutic potential. This guide focuses on 4-Chloro-2,8-dimethylquinazoline, a key intermediate for the synthesis of more complex, biologically active molecules. We will provide a detailed, reproducible synthetic protocol and explore its potential bioactivity in comparison to other relevant quinazoline analogues.
Part 1: Synthesis of 4-Chloro-2,8-dimethylquinazoline - A Reproducible Protocol
The synthesis of 4-chloroquinazolines is a cornerstone of quinazoline chemistry, as the 4-chloro group serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities, particularly anilines, to generate libraries of potential drug candidates.[2][6] While numerous methods exist for quinazoline synthesis,[5][7] a common and reliable route to 4-chloroquinazolines involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination.
Here, we present a robust, two-step protocol for the synthesis of 4-Chloro-2,8-dimethylquinazoline, designed for high reproducibility in a standard laboratory setting.
Experimental Protocol: Synthesis of 4-Chloro-2,8-dimethylquinazoline
Step 1: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one
This step involves the condensation of 2-amino-3-methylbenzoic acid with acetonitrile, a common and effective method for constructing the quinazolinone core.
Reagents and Materials:
2-amino-3-methylbenzoic acid
Acetonitrile
Polyphosphoric acid (PPA)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Deionized water
Ethanol
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Buchner funnel and filter paper
Procedure:
To a 250 mL round-bottom flask, add 2-amino-3-methylbenzoic acid (1 equivalent) and acetonitrile (5 equivalents).
Carefully add polyphosphoric acid (10 equivalents by weight to the anthranilic acid) to the flask. Note: PPA is viscous and the addition can be exothermic. Add in portions with stirring.
Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with copious amounts of cold deionized water.
Recrystallize the crude product from ethanol to afford pure 2,8-dimethylquinazolin-4(3H)-one as a white to off-white solid.
Self-Validation:
Expected Yield: 75-85%
Melting Point: Compare with the literature value.
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Chlorination to 4-Chloro-2,8-dimethylquinazoline
The conversion of the quinazolinone to the 4-chloroquinazoline is a critical step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Reagents and Materials:
2,8-Dimethylquinazolin-4(3H)-one (from Step 1)
Phosphorus oxychloride (POCl₃)
N,N-Dimethylaniline (catalytic amount)
Toluene
Ice-cold saturated sodium bicarbonate solution
Dichloromethane (DCM) or Ethyl Acetate
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2,8-dimethylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-Chloro-2,8-dimethylquinazoline.
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton signal and the downfield shift of the aromatic protons in ¹H NMR are indicative of successful chlorination.
Visualizing the Synthesis
Caption: Reaction scheme for the two-step synthesis.
Part 2: Bioactivity of Quinazoline Derivatives - A Comparative Overview
The biological activity of quinazoline derivatives is highly dependent on the substituents at various positions of the ring system.[1][3] The 4-position is particularly crucial, and the introduction of substituted anilines at this position has led to the discovery of potent enzyme inhibitors, especially targeting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3]
Comparative Bioactivity of 4-Substituted Quinazolines
4-Chloro-2,8-dimethylquinazoline itself is generally not considered a biologically active endpoint but rather a key intermediate. Its value lies in its ability to be readily converted into a diverse library of 4-substituted quinazolines for biological screening.
Experimental Protocol: A Representative Bioactivity Assay (MTT Assay for Antiproliferative Activity)
To assess the potential anti-cancer activity of novel quinazoline derivatives synthesized from 4-Chloro-2,8-dimethylquinazoline, a standard in vitro cytotoxicity assay such as the MTT assay can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.
Materials and Methods:
Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test quinazoline compounds and a reference drug (e.g., Gefitinib) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
An in-depth technical analysis and comparison guide for researchers, scientists, and drug development professionals evaluating the 4-Chloro-2,8-dimethylquinazoline scaffold in the context of CD38 modulation and neurodege...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparison guide for researchers, scientists, and drug development professionals evaluating the 4-Chloro-2,8-dimethylquinazoline scaffold in the context of CD38 modulation and neurodegenerative disease therapeutics.
Executive Summary: The Paradigm Shift in Neurotherapeutics
Historically, neurodegenerative disease treatments have targeted singular mechanisms, such as excitotoxicity or oxidative stress, often resulting in limited clinical efficacy[1]. A recent paradigm shift focuses on targeting the CD38 ectoenzyme to modulate the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP). This pathway activates Two Pore Channels (TPC1 and TPC2) on lysosomal membranes, triggering highly localized calcium release that promotes robust neuroprotection and anti-inflammatory responses[1],[2].
At the core of developing these novel small-molecule modulators is the 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) scaffold. This guide objectively compares the baseline chemical properties of this scaffold against its advanced pharmacological derivatives, providing structure-activity relationship (SAR) insights and self-validating experimental protocols for evaluating TPC-mediated calcium signaling.
Mechanism of Action: The CD38-NAADP-TPC Axis
To understand the SAR of quinazoline derivatives, one must first understand the causality of the target pathway. CD38 is a multi-functional transmembrane glycoprotein. While traditionally known for its NADase activity, specific small molecules can bind to CD38 and allosterically modulate its enzymatic pocket to favor the conversion of NADP+ into NAADP[1].
NAADP is the most potent known intracellular calcium-mobilizing messenger. It specifically binds to and opens TPC1/TPC2 channels located on acidic organelles (lysosomes). This controlled lysosomal Ca2+ release initiates downstream signaling cascades that protect neurons from energy deficits, mitochondrial complex I inhibition, and neurotrophic factor deprivation[1].
CD38-mediated NAADP synthesis and TPC1/2 activation for neuroprotection.
The 4-Chloro-2,8-dimethylquinazoline molecule is rarely the final drug candidate; rather, it is a highly reactive, electrophilic building block. Its structural features dictate the synthetic trajectory of advanced CD38 modulators.
The Causality of Scaffold Modifications:
The C4 Electrophilic Core: The chlorine atom at the C4 position is highly labile due to the electron-withdrawing nature of the quinazoline ring. This makes it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr). Reacting this scaffold with bulky aliphatic amines (e.g., N-methylcyclohexanecarboxamide) generates the active pharmacophore required to dock into the CD38 catalytic site[1].
C6 Halogenation: Intermediates like 6-Bromo-4-chloro-2,8-dimethylquinazoline (CAS: 1603094-45-6) introduce a heavy halogen at the C6 position[3]. This modification significantly increases the lipophilicity (LogP) of the molecule, an essential adjustment for ensuring the final compound can cross the blood-brain barrier (BBB) to reach central nervous system targets.
C8 Steric Bulk: The methyl (or trifluoromethyl) group at the C8 position provides critical steric hindrance. This bulk restricts the rotational freedom of the molecule, locking the ligand into a bioactive conformation that maximizes binding affinity (Kd) with CD38[1].
Experimental Methodologies: Validating the TPC Axis
To objectively evaluate the performance of synthesized quinazoline derivatives, researchers must utilize a self-validating assay. The following protocol details a high-throughput ratiometric calcium imaging workflow designed to prove that a compound's efficacy is strictly mediated by the NAADP/TPC pathway, ruling out off-target endoplasmic reticulum (ER) stress.
High-throughput Fura-2 AM workflow for validating TPC-mediated calcium release.
1. Cortical Neuron Preparation: Plate primary murine cortical neurons (comprising both glutamatergic and GABAergic cells) in 96-well imaging microplates[1]. Cultivate for 10-14 days in vitro (DIV) to ensure mature synaptic network formation and baseline lysosomal health.
2. Fura-2 AM Loading: Incubate neurons with 2 µM Fura-2 AM for 30 minutes at 37°C.
Expert Insight (Causality): Fura-2 AM is a ratiometric dye (excitation at 340 nm and 380 nm). Using a ratiometric approach is critical here because it mathematically cancels out experimental artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness, ensuring the measured calcium spike is absolute.
3. Compound Application & Antagonist Validation: Divide the microplate into two primary cohorts.
Cohort A: Treat with the advanced quinazoline derivative (10 µM).
Cohort B (Self-Validating Control): Pre-treat with 2 µM Ned-19 for 15 minutes prior to quinazoline application[1],[2].
Expert Insight (Trustworthiness): Ned-19 is a highly specific structural antagonist of NAADP receptors (TPC1/2). By running this parallel cohort, the assay becomes a self-validating loop. A true CD38/TPC modulator will show a robust calcium transient in Cohort A that is completely ablated in Cohort B. Any residual calcium signal in the presence of Ned-19 indicates off-target activity (e.g., RyR or IP3R activation on the ER), immediately flagging the compound as non-specific.
4. Data Acquisition: Record fluorescence emission at 510 nm using a high-content imaging system. Calculate the Area Under the Curve (AUC) for the 340/380 ratio over a 5-minute post-treatment window.
In Vivo Efficacy: The IL-10 Paradox
When comparing advanced quinazoline-derived CD38 modulators against existing market alternatives (such as monoclonal antibodies), a critical differentiation point emerges regarding inflammation.
Traditional anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab, are known to decrease plasma levels of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1],[2]. This is detrimental in the context of neuroinflammation.
Conversely, small-molecule modulators derived from the 2,8-dimethylquinazoline scaffold exhibit an unexpected, paradoxical effect: they strongly increase plasma IL-10 levels in vivo [1]. This dual-action profile—direct neuronal protection via lysosomal calcium signaling combined with indirect protection via astrocytic/microglial IL-10 upregulation—makes these quinazoline derivatives vastly superior to biologics for neurodegenerative applications.
References
US20210087290A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases. Google Patents.
WO2019020643A1 - Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases. Google Patents.
Benchmarking 4-Chloro-2,8-dimethylquinazoline: A Dual-Modality Guide for Research Applications
As a Senior Application Scientist, I have evaluated hundreds of small-molecule scaffolds and target modulators. In early-stage drug discovery, compounds often serve a singular purpose.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have evaluated hundreds of small-molecule scaffolds and target modulators. In early-stage drug discovery, compounds often serve a singular purpose. However, 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) occupies a unique, dual-modality space. It acts both as a highly reactive electrophilic scaffold for synthesizing targeted kinase inhibitors and as a direct, standalone modulator of the CD38 ectoenzyme in neurodegenerative research.
This guide objectively benchmarks 4-Chloro-2,8-dimethylquinazoline against established alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary to deploy this compound effectively.
Historically, CD38 has been targeted in oncology (e.g., multiple myeloma) using monoclonal antibodies. However, recent neuropharmacological research has identified 4-Chloro-2,8-dimethylquinazoline as a specific small-molecule binder of CD38 that modulates the NAADP (Nicotinic acid adenine dinucleotide phosphate) receptor pathway .
Mechanistic Causality
Unlike traditional anti-CD38 antibodies (like Daratumumab) that deplete CD38+ cells and inadvertently decrease anti-inflammatory Interleukin-10 (IL-10) levels , 4-Chloro-2,8-dimethylquinazoline binds CD38 to inhibit its NAADP hydrolase activity. This leads to the intracellular accumulation of NAADP, which activates Two Pore Channels (TPC1/TPC2) on lysosomes. The resulting localized calcium efflux triggers downstream neuroprotective and anti-inflammatory signaling, notably upregulating IL-10 .
Fig 1: Mechanism of 4-Chloro-2,8-dimethylquinazoline in CD38-NAADP-TPC calcium signaling.
Quantitative Comparison: CD38 Modulators
When benchmarking against established neuroprotective or CD38-targeting agents, 4-Chloro-2,8-dimethylquinazoline demonstrates profound potency at low concentrations.
Compound / Agent
Target Mechanism
Effective Concentration
IL-10 Modulation
Primary Application
4-Chloro-2,8-dimethylquinazoline
CD38 NAADP Hydrolase Inhibition
Low nM range
Upregulates
Neuroprotection
Daratumumab
CD38 Depletion / ADCC
~10-100 μg/mL
Downregulates
Multiple Myeloma
NAD+ Supplementation
NAD+ Precursor / Substrate
~3 mM
Neutral
Metabolic / Aging
Chemical Benchmarking: Scaffold Reactivity
Beyond its direct biological activity, the compound is a privileged building block. The quinazoline core is famous for yielding blockbuster kinase inhibitors (e.g., Erlotinib, Gefitinib). The reactivity of the C4-chlorine is dictated by the substitution pattern on the aromatic ring.
Causality in Scaffold Design
Why choose the 2,8-dimethyl variant over the classic 6,7-dimethoxyquinazoline? The electron-donating methyl groups at the 2 and 8 positions slightly deactivate the highly electrophilic C4 position compared to an unsubstituted quinazoline, while providing critical steric bulk at the 8-position. This steric hindrance restricts the rotation of bulky substituents added at C4, a critical factor for locking molecules into bioactive conformations for kinase pocket binding.
Scaffold
Substitution Pattern
Electrophilicity at C4
SNAr Reactivity
Downstream Targets
4-Chloro-2,8-dimethylquinazoline
2,8-Dimethyl
Moderate
Controlled, requires heat
CD38 Binders, Novel Kinases
4-Chloro-6,7-dimethoxyquinazoline
6,7-Dimethoxy
High
Rapid, exothermic
EGFR / HER2 (Erlotinib)
4-Chloroquinazoline
None
Very High
Highly reactive, unstable
Broad-spectrum libraries
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal controls that immediately flag experimental failure, preventing the propagation of errors in downstream assays.
This protocol details the nucleophilic aromatic substitution (SNAr) of 4-Chloro-2,8-dimethylquinazoline with a primary amine.
Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the C4 position, ensuring quantitative yield of the desired aminated product.
Preparation: Dissolve 1.0 eq of 4-Chloro-2,8-dimethylquinazoline in anhydrous isopropanol (0.2 M concentration).
Nucleophile Addition: Add 1.2 eq of the target primary amine and 2.0 eq of DIPEA.
Internal Standard (Validation Step): Add 0.1 eq of 1,3,5-trimethoxybenzene. Why? This inert compound serves as an internal standard for crude NMR. If the reaction fails, the ratio of the starting material to the standard remains unchanged, immediately flagging a kinetic failure before costly HPLC purification.
Reaction: Heat the mixture to 80°C for 4 hours under an inert N2 atmosphere.
Quenching & Extraction: Cool to room temperature, concentrate under vacuum, and partition between EtOAc and saturated aqueous NaHCO3.
Validation: Perform crude 1H-NMR. Complete disappearance of the quinazoline C5-proton shift (typically shifting upfield upon amination) validates complete conversion.
Fig 2: Self-validating SNAr derivatization workflow for quinazoline library synthesis.
Protocol B: In Vitro CD38 NAADP-Hydrolase Inhibition Assay
To benchmark the biological efficacy of the compound, we measure its ability to prevent the degradation of NAADP by CD38.
Causality Check: The assay buffer is strictly maintained at pH 4.5. Why? While CD38 is an ectoenzyme exposed to extracellular pH 7.4, its NAADP-metabolizing activity is highly pH-dependent and optimally active in acidic environments, mimicking the lysosomal compartments where TPC channels reside .
Enzyme Preparation: Incubate 50 ng of recombinant human CD38 in sodium acetate buffer (pH 4.5) at 37°C.
Compound Incubation: Add 4-Chloro-2,8-dimethylquinazoline at varying concentrations (1 nM to 10 μM) and incubate for 15 minutes.
Substrate Introduction: Add 100 μM of NAADP to initiate the reaction.
Validation Control (Self-Validation): Run a parallel well with 3 mM NAD+ (a known competitive substrate) . If the NAD+ well fails to show reduced NAADP degradation, the recombinant CD38 has lost its enzymatic integrity, invalidating the run.
Quantification: Terminate the reaction after 30 minutes with 0.1 M perchloric acid. Neutralize and quantify remaining NAADP via strong anion-exchange (SAX) HPLC.
References
Google Patents. (2021). Compounds which specifically bind to cd38 for use in the treatment of neurodegenerative and inflammatory diseases (US Patent No. US20210087290A1).
Malavasi, F., et al. (2008). Evolution and Function of the ADP Ribosyl Cyclase/CD38 Gene Family in Physiology and Pathology. Physiological Reviews, 88(3), 841-886. Retrieved from[Link]
Krejcik, J., et al. (2016). Daratumumab depletes CD38+ immune regulatory cells, promotes T-cell expansion, and skews T-cell repertoire in multiple myeloma. Blood, 128(3), 384-394. Retrieved from[Link]
Chini, E. N., et al. (2018). CD38 as a therapeutic target for metabolic diseases and aging. Trends in Pharmacological Sciences, 39(4), 424-436. Retrieved from[Link]
Comparative
Independent Verification Guide: 4-Chloro-2,8-dimethylquinazoline as a CD38 Modulator
Executive Summary CD38 is a 45 kDa type II transmembrane glycoprotein that functions as a highly pleiotropic ectoenzyme. While traditionally recognized for its NAD+ nucleosidase (NADase) activity—which drives age-related...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CD38 is a 45 kDa type II transmembrane glycoprotein that functions as a highly pleiotropic ectoenzyme. While traditionally recognized for its NAD+ nucleosidase (NADase) activity—which drives age-related NAD+ decline—CD38 also catalyzes the synthesis and hydrolysis of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent intracellular calcium-mobilizing second messenger[1].
Recent therapeutic strategies for neurodegenerative and inflammatory diseases have identified specific small molecules, notably 4-Chloro-2,8-dimethylquinazoline (4-C-2,8-DQ) , that bind CD38 to selectively modulate its NAADP-related activity rather than acting as global NADase inhibitors[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic profile of 4-C-2,8-DQ against established CD38 inhibitors (e.g., Compound 78c) and therapeutic monoclonal antibodies (Daratumumab, Isatuximab), and to provide a self-validating experimental framework for independent verification.
Mechanistic Causality: 4-C-2,8-DQ vs. Alternative Modalities
To understand the therapeutic utility of 4-C-2,8-DQ, we must isolate its functional causality from other agents in the CD38-targeting landscape:
Allosteric NAADP Modulation (4-C-2,8-DQ): Unlike traditional inhibitors, 4-C-2,8-DQ specifically increases intracellular NAADP levels by either inhibiting CD38's NAADP hydrolase activity or activating its NAADP synthase activity[3]. This localized NAADP elevation triggers the opening of Two-Pore Channels (TPC1/TPC2) on acidic endolysosomal organelles, initiating neuroprotective calcium signaling cascades without entirely ablating basal NAD+ metabolism[1].
Catalytic NADase Inhibition (Compound 78c): is a highly potent thiazoloquin(az)olin(on)e inhibitor designed to reverse age-related NAD+ decline. It acts as a competitive/potent inhibitor at the catalytic site (IC50 ~7.3 nM for human CD38), globally shutting down the breakdown of NAD+ to nicotinamide and ADPR.
Immune-Mediated Cytotoxicity (Daratumumab & Isatuximab): Monoclonal antibodies target CD38 primarily to induce Fc-mediated immune effector functions—such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC)—to clear CD38-overexpressing malignant plasma cells in multiple myeloma[4]. While Isatuximab partially inhibits the ectoenzyme catalytic site due to its specific epitope[5], their primary causality is cellular depletion, not intracellular second-messenger modulation[6].
The following table summarizes the quantitative and mechanistic distinctions between 4-C-2,8-DQ and market alternatives based on current pharmacological data.
To independently verify the binding and functional modulation of CD38 by 4-C-2,8-DQ, a tripartite validation strategy is required. Each protocol below is designed as a self-validating system , ensuring that artifacts are immediately identifiable.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR provides real-time, label-free quantification of the physical interaction (
KD
) between 4-C-2,8-DQ and the CD38 extracellular domain, confirming that the physiological effects are driven by direct target engagement.
Sensor Chip Preparation: Immobilize recombinant human CD38 (extracellular domain, amino acids 43-300) onto a CM5 sensor chip via standard amine coupling (target ~2000 RU).
Analyte Preparation: Prepare a concentration series of 4-C-2,8-DQ (1 nM to 10 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain compound solubility). Causality: A broad titration range is necessary to accurately capture both the association (
ka
) and dissociation (
kd
) rates.
Self-Validation (Control Injection): Inject Compound 78c as a positive control. Logic: If 78c fails to bind with high affinity (~7.3 nM), the immobilized CD38 is likely denatured, invalidating the assay. A blank reference flow cell must be used simultaneously to subtract non-specific binding and bulk refractive index shifts caused by DMSO.
Data Acquisition: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
KD
).
Protocol 2: Enzymatic Partitioning Assay (NAADP vs. NADase)
Causality: Because 4-C-2,8-DQ is hypothesized to specifically modulate NAADP levels rather than acting as a pan-inhibitor[3], we must decouple its effects on NADase activity from NAADP hydrolase/synthase activity.
NADase Activity Baseline: Incubate recombinant CD38 with 1, N6-etheno-NAD+ (ε-NAD+) in the presence of varying concentrations of 4-C-2,8-DQ and 78c. Measure fluorescence kinetics (Ex 300 nm / Em 410 nm). Causality: ε-NAD+ is non-fluorescent until cleaved by CD38. This establishes whether 4-C-2,8-DQ globally inhibits the NADase active site like 78c.
NAADP Hydrolase Modulation: Incubate CD38 with NAADP in an acidic buffer (pH 4.5-5.0, mimicking the lysosomal environment) alongside the test compounds.
Self-Validation (HPLC-UV Quantification): Terminate the reaction with perchloric acid and quantify the remaining NAADP and its degradation product (ADPRP) via HPLC. Logic: The molar sum of NAADP and ADPRP must remain constant across all timepoints. A decrease in total nucleotide concentration indicates non-specific degradation or assay failure.
Protocol 3: Intracellular Calcium Mobilization via TPC1/2
Causality: The ultimate physiological readout of 4-C-2,8-DQ binding is the NAADP-dependent release of Ca2+ from acidic stores (lysosomes/endosomes) via Two-Pore Channels (TPC1/2)[1].
Cell Culture and Dye Loading: Cultivate a relevant neuronal cell line (e.g., SH-SY5Y) and load with Fura-2 AM (a ratiometric Ca2+ indicator). Causality: Ratiometric imaging (340/380 nm) eliminates artifacts from uneven dye loading, cell thickness, or photobleaching, allowing precise intracellular Ca2+ quantification.
Pharmacological Isolation (Self-Validation): Pre-incubate parallel cell cohorts with either Ned-19 (a specific TPC antagonist) or Bafilomycin A1 (a V-ATPase inhibitor that depletes acidic Ca2+ stores). Logic: This is the critical self-validating step. If 4-C-2,8-DQ triggers a Ca2+ transient that is NOT blocked by Ned-19 or Bafilomycin A1, the mechanism is off-target (e.g., ER-mediated via IP3R/RyR) rather than NAADP/TPC-mediated.
Compound Administration: Inject 4-C-2,8-DQ (at the
KD
established in Protocol 1) and record the real-time 340/380 nm fluorescence ratio to observe the Ca2+ spike.
Operational and Disposal Master Protocol: 4-Chloro-2,8-dimethylquinazoline 1. Executive Summary & Mechanistic Hazard Profiling As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory ch...
Author: BenchChem Technical Support Team. Date: April 2026
Operational and Disposal Master Protocol: 4-Chloro-2,8-dimethylquinazoline
1. Executive Summary & Mechanistic Hazard Profiling
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an extension of the chemical's fundamental reactivity. 4-Chloro-2,8-dimethylquinazoline (CAS: 1429782-20-6) is a highly valuable electrophilic intermediate in the synthesis of kinase inhibitors . However, the very feature that makes it synthetically useful—the highly reactive chlorine atom at the 4-position of the quinazoline ring—also dictates its environmental and biological hazards.
Because of this labile halogen, the compound is a severe skin, eye, and respiratory irritant 1[1]. More importantly for laboratory logistics, the presence of the covalently bound chlorine strictly classifies it as a Halogenated Organic Compound (HOC) , triggering specific EPA disposal mandates to prevent the formation of toxic byproducts like polychlorinated dibenzo-p-dioxins during thermal destruction 2[2].
2. The Causality of Halogenated Waste Segregation
Why must 4-Chloro-2,8-dimethylquinazoline be isolated from standard organic waste?
When incinerated, chlorinated organics release hydrogen chloride (HCl) gas. If mixed with non-halogenated waste, the overall BTU (British Thermal Unit) value of the waste stream drops, and standard incinerators cannot safely process the corrosive off-gassing. Therefore, EPA guidelines dictate that halogenated waste must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers 2[2]. Failing to segregate this compound dilutes the stream, exponentially increases disposal costs, and introduces severe regulatory compliance risks 3[3].
3. Self-Validating Operational & Disposal Protocols
To ensure absolute safety and compliance, execute the following step-by-step methodology. This protocol is designed as a self-validating system—meaning each step contains a built-in check to prevent downstream failures.
Ventilation Verification : Conduct all transfers inside a certified chemical fume hood. Self-Validation Check: Verify the hood's airflow monitor reads between 80-120 fpm before opening the chemical container. This prevents inhalation of highly irritating quinazoline dust 4[4].
PPE Assembly : Equip a standard lab coat, chemical splash goggles, and double-layered nitrile gloves.
Phase 2: Liquid Waste Segregation (The Halogenated Stream)
Stream Designation : Route all reaction filtrates and solvent washes containing 4-Chloro-2,8-dimethylquinazoline into a designated, chemically compatible HDPE carboy labeled strictly as "Halogenated Organic Waste" 3[3].
Water Content Regulation : Ensure the total waste mixture contains less than 20% water. Self-Validation Check: Visually inspect the carboy for phase separation. A large aqueous layer indicates excessive water, which impedes incineration efficiency and violates disposal guidelines 5[5].
Volume Management : Fill the liquid waste container to a maximum of 75% capacity. This allows for the expansion of liquids and the accumulation of headspace vapors, preventing container rupture 5[5].
Phase 3: Solid Waste & Consumables Disposal
Consumables : Pipette tips, weighing boats, and wipes contaminated with the compound must be placed in a puncture-proof, sealed solid hazardous waste container [[3]](3].
Empty Container Threshold : Vials that previously held the neat chemical are not legally "empty" if they contain ≥3% residual content. These must be disposed of entirely as solid hazardous waste rather than entering standard glass recycling streams 3[3].
Phase 4: Emergency Spill Protocol
Dry Containment : In the event of a solid spill, do NOT use water, as it may trigger hydrolysis and release irritating HCl gas.
Mechanical Removal : Vacuum or gently sweep up the powder using spark-proof tools and an inert absorbent material, placing it directly into a designated solid waste container [[6]](6].
Secondary Decontamination : Wipe the area with a damp paper towel only after the bulk solid has been removed. Dispose of the towel as halogenated solid waste.